Mannanase
Description
Structure
2D Structure
Properties
CAS No. |
37288-54-3 |
|---|---|
Molecular Formula |
C48H84O6 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
InChI Key |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Classification and Structural Biology of Mannanase
Glycoside Hydrolase Family Classification of Mannanases
Endo-β-1,4-mannanases are mainly classified into four GH families: GH5, GH26, GH113, and GH134. mdpi.comasm.orgmdpi.comnih.govmdpi.com
Glycoside Hydrolase Family 5 (GH5) Mannanases
GH5 is a large and diverse family within the GH classification system, containing enzymes with a wide range of substrate specificities, including endo-β-mannanase activity. GH5 mannanases are found in various organisms, including bacteria, fungi, and plants. researchgate.net They typically hydrolyze the β-1,4-linked backbone of mannan (B1593421) polysaccharides. Structural studies of GH5 mannanases, such as the enzyme from Lycopersicon esculentum (tomato), have shown they adopt a (β/α)8-barrel fold, a common structural motif among glycoside hydrolases. rcsb.org The catalytic mechanism of GH5 mannanases is of the retaining type, utilizing two conserved glutamic acid residues as the acid/base catalyst and the nucleophile. researchgate.netrcsb.org Research on GH5 mannanases from different sources, like Bacillus species and Arabidopsis thaliana, has provided insights into their substrate specificity and adaptation to varying environmental conditions, such as alkaline pH. plos.orgnih.govnih.gov Some GH5 mannanases may also contain accessory domains like carbohydrate-binding modules (CBMs) which can enhance their activity against insoluble substrates. researchgate.netresearchgate.netplos.org
| GH5 Mannanase Source | Organism Type | pH Optimum | Temperature Optimum (°C) | Substrate Preference (Examples) | Reference |
| Bacillus sp. N16-5 (BSP165 MAN) | Bacterium | 9.5 | Not specified | Mannan, Glucomannan (B13761562), Galactomannan (B225805) | plos.orgnih.gov |
| Lycopersicon esculentum (LeMAN4a) | Plant | Not specified | Not specified | Not specified | rcsb.org |
| Arabidopsis thaliana (AtMan5-1) | Plant | Not specified | Not specified | Mannan polysaccharides | nih.gov |
| Mytilus edulis (MeMan5A) | Invertebrate | Not specified | Not specified | β-1,4-mannan polymers | pdbj.org |
Glycoside Hydrolase Family 26 (GH26) Mannanases
GH26 is another prominent family containing endo-β-1,4-mannanases. mdpi.comasm.orgmdpi.comnih.gov Enzymes in this family are predominantly of bacterial origin, although some have been found in anaerobic fungi. researchgate.net GH26 mannanases also exhibit a (β/α)8-barrel fold structure, similar to GH5 enzymes. mdpi.comresearchgate.netmdpi.com They employ a retaining catalytic mechanism involving conserved glutamic acid residues. mdpi.comnih.gov While both GH5 and GH26 mannanases share structural similarities in their catalytic domains, they can differ in their substrate binding subsites, which influences their specificity towards heterogeneous mannans like glucomannan and galactomannan. researchgate.netacs.orgnih.gov Research on GH26 mannanases from organisms like Cellvibrio japonicus and Bacteroides ovatus has highlighted differences in their molecular architecture and substrate recognition compared to GH5 enzymes. nih.govnih.govportlandpress.com Some GH26 mannanases may lack CBMs and primarily target soluble mannan fragments and oligosaccharides. nih.govportlandpress.com
| GH26 this compound Source | Organism Type | pH Optimum | Temperature Optimum (°C) | Substrate Preference (Examples) | Reference |
| Enterobacter aerogenes B19 (Man26E) | Bacterium | 6.0 | 55 | Locust bean gum, Manno-oligosaccharides | mdpi.com |
| Bacteroides ovatus (BoMan26B) | Bacterium | Not specified | Not specified | Galactomannan, Glucomannan | nih.govnih.gov |
| Cellvibrio japonicus (Man26B) | Bacterium | Not specified | Not specified | Galactomannan, Glucomannan, Manno-oligosaccharides | portlandpress.com |
| Bacillus subtilis (BsMan26A) | Bacterium | Not specified | Not specified | Glucomannan | acs.org |
Glycoside Hydrolase Family 113 (GH113) Mannanases
GH113 is a more recently defined family of glycoside hydrolases that includes endo-β-1,4-mannanases. asm.orgresearchgate.netplos.orgnih.gov Similar to GH5 and GH26, GH113 enzymes belong to clan GH-A and share the characteristic (β/α)8-barrel structure and a retaining catalytic mechanism with conserved glutamic acid residues. researchgate.netmdpi.comnih.govplos.org While initially less explored, recent studies have expanded the understanding of this family, identifying members from various bacteria and archaea. nih.govplos.org Research on GH113 mannanases, such as AaManA from Alicyclobacillus acidocaldarius and BaMan113A from Bacillus sp. N16-5, has revealed their substrate specificities and structural features. asm.orgnih.govnih.gov Some GH113 enzymes exhibit transglycosylation activity in addition to hydrolysis. asm.orgnih.gov Structural analysis of BaMan113A suggested a semi-enclosed substrate-binding cleft influencing its activity. nih.gov
| GH113 this compound Source | Organism Type | pH Optimum | Temperature Optimum (°C) | Substrate Preference (Examples) | Reference |
| Alicyclobacillus acidocaldarius (AaManA) | Bacterium | Not specified | Not specified | Glucomannan, Galactomannan, Mannooligosaccharides | asm.orgnih.gov |
| Bacillus sp. N16-5 (BaMan113A) | Bacterium | Not specified | Not specified | Mannooligosaccharides, Mannans | nih.gov |
Glycoside Hydrolase Family 134 (GH134) Mannanases
GH134 is a distinct family of β-mannanases that differs significantly from GH5, GH26, and GH113 in its structural fold and catalytic mechanism. asm.orgmdpi.comnih.govresearchgate.netacs.org Unlike the other families, GH134 mannanases adopt a lysozyme-like fold and cleave the glycosidic bond with an inversion of the anomeric configuration, representing an inverting mechanism. researchgate.netacs.org This is a unique feature compared to the retaining mechanism observed in GH5, GH26, and GH113 mannanases. plos.orgresearchgate.net GH134 mannanases have been identified in fungi and bacteria. scienceopen.comspkx.net.cn Research on GH134 enzymes, such as Man134A from Aspergillus nidulans and RmMan134 from Rhizopus microsporus, has shown their activity on β-mannans and their distinct biochemical properties. scienceopen.comspkx.net.cn
| GH134 this compound Source | Organism Type | pH Optimum | Temperature Optimum (°C) | Substrate Preference (Examples) | Reference |
| Aspergillus nidulans (Man134A) | Fungus | Not specified | Not specified | β-mannan | scienceopen.com |
| Rhizopus microsporus (RmMan134) | Fungus | 6.0 | 50 | β-mannan | spkx.net.cn |
Molecular Architecture of this compound
The molecular architecture of mannanases can vary, ranging from simple single-domain enzymes to more complex multidomain proteins. mdpi.comnih.gov These enzymes typically consist of a catalytic domain responsible for hydrolyzing the glycosidic bonds. researchgate.netmdpi.com In many cases, mannanases also contain non-catalytic carbohydrate-binding modules (CBMs) and/or other functional domains. researchgate.netresearchgate.netmdpi.com CBMs play a crucial role in enhancing the enzyme's binding to polysaccharide substrates, particularly insoluble ones, thereby increasing catalytic efficiency. mdpi.commdpi.com The presence and type of CBMs can influence the enzyme's activity against different forms of mannan. plos.orgnih.govportlandpress.com Some mannanases have been found to contain dual catalytic domains with the same activity, which can lead to higher thermal stability and catalytic efficiency through synergistic effects. acs.orgnih.gov
Catalytic Domains and Conserved Folds (e.g., (β/α)8-barrel)
The catalytic domain is the core functional unit of mannanases, containing the active site where substrate binding and hydrolysis occur. mdpi.comresearchgate.netplos.org For GH5, GH26, and GH113 mannanases, the catalytic domain commonly adopts a highly conserved structural fold known as the (β/α)8-barrel, also referred to as the TIM barrel fold. mdpi.comresearchgate.netnih.govplos.orgpdbj.orgresearchgate.netmdpi.comnih.gov This fold consists of eight parallel β-strands forming a barrel in the center, surrounded by eight α-helices. plos.orgresearchgate.net The active site is typically located within a cleft or groove on the enzyme surface, formed by loops connecting the β-strands and α-helices. mdpi.com Within the active site, conserved catalytic residues, usually two glutamic acid residues, are positioned for the hydrolysis of glycosidic bonds through a retaining mechanism. mdpi.comresearchgate.netrcsb.orgplos.orgnih.gov One glutamate (B1630785) acts as a proton donor, and the other acts as a nucleophile/base. mdpi.comresearchgate.net The specific arrangement of residues within the active site and surrounding subsites determines substrate specificity and binding affinity. mdpi.compdbj.orgacs.orgnih.gov While the (β/α)8-barrel is prevalent in GH5, GH26, and GH113, GH134 mannanases exhibit a distinct lysozyme-like fold. researchgate.netacs.org
| This compound Family | Conserved Fold | Catalytic Mechanism | Conserved Catalytic Residues | Example Enzymes | Reference |
| GH5 | (β/α)8-barrel | Retaining | Two Glutamic Acids | LeMAN4a, BSP165 MAN, AtMan5-1, MeMan5A | mdpi.comresearchgate.netrcsb.orgplos.orgpdbj.org |
| GH26 | (β/α)8-barrel | Retaining | Two Glutamic Acids | Man26E, BoMan26B, Man26B, BsMan26A | mdpi.comresearchgate.netmdpi.comnih.gov |
| GH113 | (β/α)8-barrel | Retaining | Two Glutamic Acids | AaManA, BaMan113A | researchgate.netmdpi.comnih.govplos.org |
| GH134 | Lysozyme-like fold | Inverting | Not specified (Distinct mechanism) | Man134A, RmMan134 | researchgate.netacs.org |
This compound: Classification, Structure, and Catalytic Mechanisms
This compound (EC 3.2.1.78), specifically endo-β-1,4-mannanase, is a key enzyme involved in the hydrolysis of β-1,4-mannans, a major component of hemicellulose found in plant cell walls, particularly in softwoods, plant seeds, and beans. asm.orgacs.orgnih.gov These polysaccharides include linear mannans, glucomannans, galactomannans, and galactoglucomannans, which consist of a backbone of β-1,4-linked mannose residues, sometimes with glucose units, and often with α-1,6-linked galactose side chains. asm.orgacs.orgmdpi.com The degradation of these complex structures requires a suite of enzymes, with β-mannanase playing a primary role by randomly cleaving the internal β-1,4-mannopyranoside linkages within the mannan backbone. asm.orgnih.govnih.gov
Based on amino acid sequence and structural similarities of their catalytic domains, β-mannanases are primarily classified into glycoside hydrolase (GH) families within the Carbohydrate-Active enZYmes (CAZy) database. The main families containing β-mannanase activity are GH5, GH26, GH113, and GH134. asm.orgacs.orgmdpi.comresearchgate.net GH5 and GH26 are the most abundant families and are grouped together in clan GH-A. asm.orgresearchgate.netnih.gov
Structurally, β-mannanases from families GH5, GH26, and GH113 typically share a similar (β/α)₈-barrel protein fold, also known as the TIM barrel structure, which houses the catalytic machinery. asm.orgnih.govmdpi.comresearchgate.nettandfonline.comtandfonline.com This fold is a common structural motif among glycoside hydrolases in clan A. asm.orgnih.gov The active site is generally located within a cleft or groove on the enzyme's surface, formed by loops connecting the β-strands and α-helices of the barrel. mdpi.com GH134, however, represents a newly described family of β-mannanases that exhibits a distinct tertiary structure, closely related to that of hen egg white lysozyme, and utilizes a different catalytic mechanism compared to other this compound families. acs.orgrcsb.org
Role of Carbohydrate Binding Modules (CBMs) and Accessory Domains
Many mannanases, particularly those involved in the degradation of insoluble mannan substrates, contain non-catalytic carbohydrate-binding modules (CBMs) in addition to their catalytic domains. tandfonline.complos.orgnih.gov These CBMs are distinct protein domains that function independently of the catalytic domain. tandfonline.com Their primary role is to facilitate the binding of the enzyme to the carbohydrate substrate, thereby increasing the local concentration of the enzyme on the substrate surface and enhancing the efficiency of hydrolysis, especially for insoluble polysaccharides. tandfonline.comnih.gov
Unique Structural Motifs in Specific this compound Families
While GH5, GH26, and GH113 mannanases share the common (β/α)₈-barrel fold, there are unique structural motifs and variations within these families that contribute to their specific characteristics, including substrate recognition and catalytic efficiency. asm.orgmdpi.comnih.gov For example, comparisons of the binding pockets and key residues among GH5, GH26, and GH113 mannanases have shown differences in the residues that serve as stacking platforms to support substrate binding subsites. asm.orgnih.gov GH113 and GH5 members tend to have more such residues supporting subsites −4 to −1 compared to GH26. asm.orgnih.gov Additionally, the residues preceding the acid/base catalyst can differ between families. asm.orgnih.gov
In GH26 enzymes, the active site is located within a cleft, and specific loops around the active site can vary, contributing to differences in substrate preferences among GH26 enzymes. mdpi.com High-resolution crystal structures of GH26 mannanases have provided detailed insights into enzyme-substrate interactions and the architecture and flexibility of the catalytic site. mdpi.com Studies on GH5 mannanases have also indicated that loop structures govern substrate recognition. mdpi.com Furthermore, unique orientations of ancillary domains relative to the catalytic interface, as observed in some GH26 enzymes, can strategically position surface aromatic clusters to extend the substrate-binding cleft and contribute to substrate preference, such as for galactomannan. nih.gov
Catalytic Mechanisms of this compound Action
β-Mannanases catalyze the hydrolysis of the β-1,4-glycosidic bonds in the mannan backbone. asm.orgnih.govtandfonline.com The majority of characterized β-mannanases from families GH5, GH26, and GH113 employ a conserved retaining mechanism. asm.orgacs.orgresearchgate.netnih.govtandfonline.comnih.gov This mechanism involves two key catalytic residues, typically two glutamate residues, which function as a general acid/base catalyst and a nucleophile. asm.orgmdpi.comresearchgate.netnih.govtandfonline.comfrontiersin.orgresearchgate.net These residues are strategically positioned within the active site to facilitate effective substrate binding and catalysis. mdpi.com
General Acid/Base Catalysis in Glycosidic Bond Hydrolysis
In the retaining mechanism, one carboxylate residue (the general acid) protonates the glycosidic bond, while the other carboxylate residue (the nucleophile) attacks the anomeric carbon, leading to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate. acs.orgnih.govresearchgate.net This step results in the release of the aglycone (the sugar unit on the leaving group side). nih.gov
Retaining Double-Displacement Mechanism
The retaining mechanism proceeds via a double-displacement reaction, also known as the Koshland double-displacement mechanism. nih.govresearchgate.netnih.gov Following the formation of the covalent glycosyl-enzyme intermediate, a second step occurs. A glycosyl acceptor, which is typically a water molecule in hydrolysis, performs a nucleophilic attack on the anomeric carbon of the covalent intermediate. nih.gov This attack breaks the covalent bond between the enzyme and the sugar, releasing the sugar product with retention of the anomeric configuration. nih.govnih.gov In the case of hydrolysis, the product is a free sugar with a hydroxyl group at the anomeric position. nih.gov This mechanism can also facilitate transglycosylation reactions if an alternative nucleophile, such as an alcohol or another sugar, attacks the covalent intermediate instead of water, leading to the formation of a new glycosidic bond. nih.govnih.govresearchgate.net
Substrate Binding Sites and Key Catalytic Residues
The active site of β-mannanases contains several subsites that accommodate the sugar residues of the mannan substrate. These subsites are typically denoted by numbers relative to the cleaved glycosidic bond, with negative numbers indicating subsites towards the non-reducing end and positive numbers towards the reducing end. The glycosidic bond is cleaved between the sugar units bound at the −1 and +1 subsites. researchgate.netacs.org
Key catalytic residues, usually two conserved glutamate residues, are positioned near the −1 subsite. asm.orgmdpi.comnih.govresearchgate.netnih.govtandfonline.comfrontiersin.orgresearchgate.net These residues are crucial for the general acid/base catalysis and nucleophilic attack involved in the retaining mechanism. asm.orgmdpi.comresearchgate.netnih.govtandfonline.comfrontiersin.orgresearchgate.net For instance, in GH113 mannanases, two glutamate residues at the C termini of β4 and β7 sheets serve as the general acid/base and nucleophile. asm.orgnih.gov In GH5 mannanases, the proton donor and nucleophile are similarly located at the C-terminus of β4 and β7, respectively. plos.org Site-directed mutagenesis studies have confirmed the vital roles of specific residues within the binding pocket and catalytic center for substrate recognition and catalysis in different this compound families. asm.orgnih.govfrontiersin.org Residues at distal subsites, such as −3 and −5, can also play a key role in substrate preference by influencing interactions with the mannan backbone or side chains. nih.gov
Substrate Specificity and Recognition in this compound Action
The substrate binding subsites within the active site determine the enzyme's ability to recognize and bind to different mannan structures. mdpi.comresearchgate.netacs.org Differences in the arrangement and nature of residues within these subsites contribute to variations in substrate specificity among different this compound families and even among enzymes within the same family. asm.orgnih.govresearchgate.netacs.org For example, GH5 and GH26 mannanases can exhibit different specificities for glucose and mannose units at various subsites. researchgate.netacs.orgacs.org Bacterial GH5 mannanases may show more relaxed specificity for glucose and mannose at the −2 and +1 subsites, making them effective against glucomannan, which contains both glucose and mannose units in its backbone. researchgate.netacs.orgacs.org In contrast, some GH26 mannanases display tighter specificity for mannose at their negative binding sites, suggesting a preference for homopolymers of mannan. researchgate.netacs.orgacs.org
Substrate Specificity and Recognition in this compound Action
Recognition of Mannans and Heteromannans
Mannanases recognize and bind to β-mannans and heteromannans, including linear mannans, galactomannans, glucomannans, and galactoglucomannans. mdpi.comnih.govplos.orgup.ac.za These polysaccharides consist of a backbone of β-1,4-linked mannose residues, which may be substituted with glucose residues (in glucomannans and galactoglucomannans) and α-1,6-linked galactose residues (in galactomannans and galactoglucomannans). nih.govup.ac.zagoogle.com The recognition process involves the interaction of substrate-binding subsites within the enzyme's active site with the sugar units of the polysaccharide backbone. mdpi.com These subsites, often denoted by numbers relative to the scissile bond (e.g., -1, -2, +1), play a critical role in determining substrate specificity. researchgate.netnih.govacs.org
Research findings highlight variations in substrate recognition between different this compound families. For instance, bacterial GH5 mannanases tend to have more flexible substrate-binding subsites that can accommodate both glucose and mannose units at positions like the -2 and +1 subsites. researchgate.netnih.govacs.org In contrast, some GH26 mannanases exhibit a tighter specificity for mannose at their negative binding sites, particularly the -2 subsite. researchgate.netnih.govacs.org This differential recognition is mediated by specific amino acid residues in the binding subsites that interact with the hydroxyl groups of the sugar residues. researchgate.netnih.govacs.orgrcsb.org
Impact of Galactose Substitution on Hydrolysis Patterns
The presence and pattern of α-1,6-linked galactose substitutions on the mannan backbone significantly influence the hydrolysis patterns of mannanases. google.comfrontiersin.orgncsu.edumegazyme.com Galactose side chains can sterically hinder the access of mannanases to the β-1,4-mannosidic linkages in the backbone, thereby reducing the efficiency of hydrolysis. google.comncsu.edu The degree of galactose substitution is inversely correlated with the rate and extent of mannan hydrolysis by many mannanases. google.com For example, studies have shown that this compound activity is lower on galactomannans with a higher degree of galactose substitution (e.g., guar (B607891) gum with a mannose:galactose ratio of 2:1) compared to those with a lower degree of substitution (e.g., locust bean gum with a mannose:galactose ratio of 4:1). google.com
However, some mannanases are less sensitive to galactosylation and can efficiently degrade highly substituted galactomannans. researchgate.netmegazyme.com The specific structural requirements for hydrolysis by mannanases, particularly concerning the distribution and proximity of galactose residues to the scissile bond, are crucial determinants of their activity on substituted mannans. megazyme.com The action patterns of mannanases on galactomannans can result in the production of various oligosaccharides, and the specific products released depend on the enzyme's ability to cleave linkages near or within substituted regions. researchgate.net
Mechanisms for Heterogeneous Substrate Selection
The mechanisms by which mannanases recognize and hydrolyze heterogeneous substrates, such as glucomannan and galactoglucomannan, which contain varying sequences of glucose and mannose and different substitution patterns, are complex and involve a combination of factors. researchgate.netnih.govnih.govacs.org
One key mechanism involves the specific architecture and amino acid composition of the substrate-binding subsites. As mentioned earlier, differences in these subsites dictate the preference or ability of the enzyme to accommodate glucose or mannose residues at various positions relative to the cleavage site. researchgate.netnih.govacs.org Crystal structure analysis and mutagenesis studies have provided detailed insights into these interactions. mdpi.comresearchgate.netnih.govacs.orgrcsb.orgnih.gov For instance, specific polar residues at certain subsites can form hydrogen bonds with the hydroxyl groups of sugar residues, influencing binding affinity and specificity. researchgate.netnih.govacs.orgrcsb.org
Another factor contributing to heterogeneous substrate selection is the presence and specificity of ancillary carbohydrate-binding modules (CBMs). mdpi.comnih.govnih.gov CBMs can target the enzyme to specific regions of the plant cell wall, such as those rich in mannan or cellulose, thereby increasing the local concentration of the enzyme near its substrate and enhancing hydrolysis, particularly for insoluble or complex substrates. mdpi.comnih.govnih.govmdpi.comlu.se The interplay between the catalytic module's substrate-binding cleft and the targeting function of CBMs is crucial for efficient degradation of heterogeneous plant cell wall polysaccharides. nih.govnih.govlu.se
Microbial and Other Biological Sources of Mannanase
Overview of Mannanase-Producing Organisms
A wide variety of organisms have been identified as this compound producers, reflecting the widespread presence of mannans in different ecosystems frontiersin.orgnih.govresearchgate.net.
Bacterial Sources of this compound
Bacteria represent a major source of mannanases, with numerous species exhibiting mannan-degrading capabilities frontiersin.orgnih.govresearchgate.netnih.gov. Gram-positive bacteria, particularly Bacillus species, are frequently reported as mannan (B1593421) degraders nih.govnih.gov. Examples include Bacillus subtilis, Bacillus lentus, and Bacillus megaterium nih.govnih.govnih.govresearcherslinks.com. Other bacterial genera known to produce this compound include Paenibacillus species, such as Paenibacillus lentus, which is a source for commercial this compound nih.gov. Thermophilic bacteria are also a valuable source of thermostable mannanases, with genera like Dictyoglomus and Thermotoga being identified nih.govnih.govresearchgate.net. Some Gram-negative bacteria, such as Klebsiella oxytoca and Klebsiella grimontii, have also demonstrated efficient mannan degradation nih.govnih.govnih.gov. Additionally, Alicyclobacillus sp. strain A4 and Alicyclobacillus acidocaldarius have shown this compound activity nih.gov.
Fungal and Yeast Sources of this compound
Fungi and yeasts are also prolific producers of mannanases, with many species utilized for enzyme production frontiersin.orgnih.govresearchgate.net. Among fungi, Aspergillus species are considered competent mannan degraders, including Aspergillus niger and Aspergillus oryzae nih.govresearchgate.netcabidigitallibrary.orgjmb.or.kr. Trichoderma species, such as Trichoderma reesei and Trichoderma harzianum, have also garnered significant attention for their mannanases nih.govjmb.or.krnih.gov. Other fungal genera reported to produce this compound include Rhizomucor species (Rhizomucor miehei), Chaetomium sp., Penicillium sp., Scopulariopsis species (Scopulariopsis brevicaulis and S. candida), and Verticillium dahliae nih.govresearchgate.netnih.govnih.govsemanticscholar.org. Talaromyces leycettanus is another fungal source used for commercial this compound production nih.gov.
Actinomycetes as this compound Producers
Actinomycetes, a group of filamentous bacteria, are also recognized for their ability to produce mannan-degrading enzymes frontiersin.orgnih.govresearchgate.net. Genera such as Streptomyces and Nocardiopsis have shown appreciable mannan-degrading activity nih.govnih.govscispace.comijaresm.comjournalijar.com. Nonomuraea sp. strain ID06-379 has been identified as a mannanolytic actinomycete isolated from soil scispace.com.
Plant and Animal Sources of this compound
Beyond microorganisms, mannanases are also found in plants and animals frontiersin.orgnih.govresearchgate.net. While microbial sources are predominant for commercial applications, this compound activity has been detected in various plant tissues and in the digestive systems of some animals, where they aid in the breakdown of mannan-containing feed frontiersin.orgresearchgate.netmdpi.com. Mannanases from lower animals have been found in marine organisms such as Aplysia Kurodai, Haliotis discus hannai, and Mytilus edulis mdpi.com.
Here is a summary of some this compound-producing organisms:
| Source Type | Organisms |
| Bacteria | Bacillus spp., Paenibacillus spp., Dictyoglomus spp., Klebsiella spp., Alicyclobacillus spp., Thermotoga sp., Clostridium sp., Rhodothermus sp., Caldanaerobius sp., Thermomonospora sp., Pseudomonas sp., Vibrio sp., Enterococcus sp. frontiersin.orgnih.govnih.govnih.govresearcherslinks.comresearchgate.net |
| Fungi & Yeast | Aspergillus spp., Trichoderma spp., Rhizomucor spp., Chaetomium sp., Penicillium sp., Scopulariopsis spp., Verticillium dahliae, Trichosporonoides sp., Lentinula sp., Talaromyces leycettanus frontiersin.orgnih.govresearchgate.netjmb.or.krnih.govnih.govsemanticscholar.org |
| Actinomycetes | Streptomyces spp., Nocardiopsis sp., Nonomuraea sp., Cellulomonas sp., Thermobifida sp. frontiersin.orgnih.govnih.govscispace.comijaresm.comjournalijar.com |
| Plants | Various plant tissues, fruits, and seeds frontiersin.orgnih.govresearchgate.net |
| Animals | Digestive systems of some animals, marine organisms (e.g., Aplysia Kurodai, Haliotis discus hannai, Mytilus edulis) frontiersin.orgnih.govresearchgate.netmdpi.com |
Isolation and Screening Methodologies for Novel this compound Producers
The identification of novel this compound-producing organisms is crucial for discovering enzymes with potentially improved or unique characteristics for various industrial applications.
Conventional Culture-Dependent Approaches
Conventional culture-dependent methods are widely used for isolating and screening microorganisms with mannanolytic activity nih.govresearcherslinks.comcabidigitallibrary.orgnih.govup.ac.za. These approaches typically involve collecting samples from environments where mannan-rich materials are present, such as soil, decaying plant matter, or animal digestive tracts cabidigitallibrary.orgscispace.comijaresm.comnih.gov.
The process generally begins with preparing serial dilutions of the collected samples and plating them onto selective agar (B569324) media researcherslinks.comnih.gov. These media are supplemented with a mannan substrate as the sole carbon source, such as locust bean gum (LBG), guar (B607891) gum, or konjac glucomannan (B13761562) nih.govresearcherslinks.comcabidigitallibrary.orgscispace.comijaresm.comnih.gov. Microorganisms capable of producing this compound will hydrolyze the substrate in the agar, resulting in a clear zone around their colonies researcherslinks.comcabidigitallibrary.orgscispace.comijaresm.comnih.gov.
Qualitative screening involves observing and measuring the diameter of these clear zones, which indicates the extent of mannan degradation researcherslinks.comcabidigitallibrary.orgscispace.comijaresm.com. Staining with dyes like Congo red can enhance the visualization of hydrolysis zones scispace.comnih.gov. Isolates showing promising clearing zones are then selected for further quantitative analysis researcherslinks.comcabidigitallibrary.orgijaresm.com.
Quantitative screening typically involves growing the selected isolates in liquid media containing a mannan substrate and measuring the this compound activity in the culture supernatant researcherslinks.comcabidigitallibrary.orgijaresm.comjournalijar.com. Enzyme activity can be determined by quantifying the amount of reducing sugars released from the mannan substrate using methods like the dinitrosalicylic acid (DNS) method journalijar.com. Isolates exhibiting high this compound activity are then identified using morphological, biochemical, and molecular techniques researcherslinks.comcabidigitallibrary.orgijaresm.com.
Metagenomic Approaches for Enzyme Discovery
Conventional methods for discovering β-mannanases are often expensive, time-consuming, and have a low success rate. frontiersin.orgnih.gov Metagenomics offers a powerful alternative for exploring the vast genetic diversity of uncultured microorganisms in environmental samples, providing access to a rich pool of novel enzymes with potentially unique properties. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgmdpi.comopenmicrobiologyjournal.commdpi.com
Metagenomics involves the direct analysis of the collective genomes of microbial communities from an environment without the need for prior cultivation of individual organisms. frontiersin.orgmdpi.comopenmicrobiologyjournal.commdpi.comnih.gov This approach allows researchers to access the coding sequences of enzymes from microorganisms that are difficult or impossible to culture using traditional laboratory techniques. frontiersin.orgmdpi.commdpi.comnih.gov
Two primary metagenomic approaches are employed for enzyme discovery: sequence-based and function-based metagenomics. mdpi.com Sequence-based methods rely on identifying potential enzyme-encoding genes by comparing sequenced DNA fragments to known enzyme families and databases. mdpi.comnih.gov Function-based metagenomics, on the other hand, involves constructing metagenomic libraries and screening for desired enzymatic activity directly, allowing for the discovery of novel enzymes with little or no sequence homology to known proteins. researchgate.netfrontiersin.orgmdpi.comcam.ac.uk
Metagenomic studies have led to the discovery of novel mannanases from various environments. For example, a novel glycoside hydrolase family 26 (GH26) this compound gene, ManEM6, was discovered through functional screening of a metagenomic library constructed from the unculturable gut microorganisms of Hermetia illucens larvae. mdpi.com This enzyme exhibited useful characteristics for industrial applications, including low-temperature activity and organic-solvent stability. mdpi.com
Another study utilizing metagenomic analysis of extreme environments, specifically solfatara mud/water pools with varying temperature and pH, revealed a novel subfamily GH5_19 β-mannanase/β-1,3-glucanase from a previously unknown archaeon. nih.gov This highlights the potential of metagenomics to uncover enzymes adapted to harsh conditions. nih.gov
Metagenomics is particularly valuable for exploring environments rich in microbial diversity, such as soil, water, and animal guts, which are known sources of carbohydrate-active enzymes (CAZymes) like mannanases. nih.govresearchgate.netmdpi.comopenmicrobiologyjournal.commdpi.commdpi.com The increasing availability of high-throughput sequencing technologies and advanced bioinformatics tools further enhances the power of metagenomic approaches for enzyme discovery. frontiersin.orgopenmicrobiologyjournal.comnih.gov
Screening Strategies Based on Activity Assays
Screening strategies based on activity assays are crucial for identifying this compound-producing microorganisms or clones from metagenomic libraries. These methods detect the hydrolysis of mannan substrates by the enzyme.
A common qualitative screening method involves using agar plates containing a mannan substrate, often stained with an indicator dye like Congo red or Gram's iodine. cabidigitallibrary.orgresearchgate.net Microorganisms or clones with this compound activity will hydrolyze the surrounding mannan, creating a clear zone (halo) around the colony after incubation and staining. cabidigitallibrary.orgresearchgate.net Azo-carob-galactomannan is also used as a substrate in this type of assay. cabidigitallibrary.org The size of the clear zone can provide a semi-quantitative indication of enzyme activity. cabidigitallibrary.org
Quantitative activity assays measure the amount of reducing sugars released as a result of mannan hydrolysis. The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay for quantifying reducing sugars. oup.comreru.ac.thmedcraveonline.complos.org This method involves incubating the enzyme with a mannan substrate and then adding the DNS reagent, which reacts with reducing sugars to produce a colored compound that can be measured spectrophotometrically. oup.complos.org One unit of this compound activity is typically defined as the amount of enzyme that releases a specific amount of reducing sugar (e.g., 1.0 µmol of reducing sugar equivalent to mannose) per minute under defined assay conditions. oup.comreru.ac.th
High-throughput screening (HTS) methods are essential for efficiently screening large numbers of samples, such as those generated from metagenomic libraries or mutagenesis studies aimed at improving enzyme activity. plos.orgresearchgate.netnih.govbiosynsis.comnih.gov HTS assays are often adapted to microplate formats to reduce reaction volumes and increase speed. plos.orgresearchgate.netnih.gov
Examples of activity-based screening strategies and associated findings include:
Screening of bacterial strains on agar plates containing mannan stained with iodine solution to detect this compound production based on changes in turbidity and loss of viscosity of the medium. oup.comreru.ac.th
Using the DNS method to determine this compound activity in culture supernatants. reru.ac.thmedcraveonline.complos.org
Developing microplate-based methods for high-throughput screening of endo-1,4-β-mannosidase activity using soluble dye-labelled substrates, which can be more sensitive and faster than traditional macro-assays. researchgate.net
Employing sensitive reducing-sugar assays in 96-well microplate formats, such as those based on the formation of osazones, for high-throughput screening of enzyme activity. nih.gov These assays can be significantly more sensitive than the DNS method. nih.gov
Implementing high-throughput enzymatic screening in conjunction with molecular engineering strategies, like random mutagenesis, to identify this compound variants with improved catalytic efficiency. plos.org
These screening strategies, ranging from simple plate assays to advanced high-throughput methods, are fundamental for the discovery, characterization, and optimization of mannanases from various biological sources.
Mannanase Production and Bioprocess Optimization
Fermentation Technologies for Mannanase Production
Two principal fermentation methods are employed for the production of this compound: Submerged Fermentation (SmF) and Solid State Fermentation (SSF). The selection between these methods often depends on the specific microorganism used and the desired characteristics of the final enzyme product.
Submerged Fermentation (SmF) Systems
Submerged fermentation involves cultivating microorganisms in a liquid nutrient medium. This method is widely adopted for industrial enzyme production, including this compound, largely due to its compatibility with genetically modified organisms and the relative ease of enzyme recovery and purification from the liquid broth. saspublishers.com SmF systems facilitate precise control over environmental factors such as pH, temperature, and aeration, contributing to consistent and repeatable production outcomes. Various microorganisms, including bacteria like Bacillus species and actinomycetes like Streptomyces, as well as fungi and yeasts, are utilized in SmF for this compound synthesis. e3journals.orgkemdikbud.go.idijcmas.comncsu.eduresearchgate.netjournalijar.comresearchgate.netwho.intncsu.edu
Research highlights the successful application of SmF with diverse substrates. For instance, Trichosporonoides oedocephalis has demonstrated effective this compound production in SmF using agricultural residues, with cassava peels identified as a superior carbon source compared to others tested. e3journals.orgresearchgate.netAspergillus niger has also been shown to produce thermostable β-mannanase efficiently in SmF, with optimal yields achieved using locust bean gum (LBG) as the carbon source and yeast extract as the nitrogen source. ijcmas.com Optimization studies with Streptomyces sp. PG-08-03 in SmF indicated that guar (B607891) gum served as a suitable sole carbon source in minimal media, and this compound production was further enhanced by supplementing with soybean meal and leucine. ncsu.eduresearchgate.netncsu.edu
Solid State Fermentation (SSF) Systems
Solid State Fermentation involves the growth of microorganisms on a solid substrate with limited free water. This technique is particularly well-suited for fungal enzyme production and offers a valuable route for utilizing various agro-industrial by-products as substrates. saspublishers.comnih.govums.edu.mye3journals.orgispub.comaip.orgajol.info SSF presents several advantages, including the potential for higher enzyme concentrations, enhanced enzyme stability across broader temperature and pH ranges, lower energy requirements, reduced wastewater generation, and the cost-effective utilization of inexpensive raw materials. thescipub.comresearchgate.netscielo.org.za
Numerous studies underscore the efficacy of SSF for this compound production. Fungal strains such as Fusarium equiseti and Acrophialophora levis have exhibited high this compound production in SSF when grown on substrates like palm kernel cake (PKC) and copra meal. nih.govAspergillus flavus has also been investigated for β-mannanase production in SSF of PKC, with optimization efforts focusing on parameters like moisture content, pH, temperature, and particle size to improve yields. ums.edu.my Research on Penicillium italicum LAD-A5 in solid state cultivation demonstrated that orange peels and yeast extract meal were effective carbon and nitrogen sources, respectively, for this compound production. e3journals.orgEupenicillium javanicum BS4 has been employed in SSF using coconut cake as a substrate, with studies exploring the scaling up of production in a rotary drum bioreactor and assessing the influence of water content and fermentation capacity. aip.orgajol.info
Comparative Analysis of Fermentation Approaches
Both SmF and SSF offer distinct benefits and drawbacks for this compound production. SmF is generally favored for bacterial enzyme production due to the need for higher water availability and is well-suited for large-scale industrial operations with simpler product purification processes. saspublishers.comkemdikbud.go.id A significant majority of industrial enzymes are produced via SmF, partly owing to its compatibility with genetically modified organisms. saspublishers.com
Conversely, SSF is often preferred for fungal enzyme production and can lead to higher enzyme concentrations, greater enzyme stability over wider temperature and pH ranges, and the efficient use of agro-industrial wastes as economical substrates. thescipub.comresearchgate.netscielo.org.za The less complex design of bioreactors used in SSF compared to the sophisticated designs required for SmF can also contribute to lower production costs. researchgate.net While SSF can result in higher titers and more stable enzymes, comparative studies on the stability of this compound produced by SSF and SmF have indicated that enzymes from SSF may exhibit longer half-lives. ajol.infoscielo.org.za
The selection between SmF and SSF is contingent upon several factors, including the specific microbial strain, the desired enzyme properties, the availability and cost of substrates, and the intended production scale.
Optimization of Bioprocess Parameters for Enhanced this compound Yield
Optimizing bioprocess parameters is paramount for achieving maximum this compound production, irrespective of the fermentation technology employed. Key parameters requiring optimization include the selection and concentration of carbon and nitrogen sources, inoculum size, pH, temperature, and incubation time. e3journals.orgijcmas.comresearchgate.netjournalijar.comresearchgate.netwho.intncsu.edue3journals.orgispub.comekb.egresearchgate.netresearcherslinks.comnih.gov
Carbon Source Utilization and Inducers
The carbon source in the fermentation medium provides energy for microbial growth and, in the case of inducible enzymes like this compound, acts as an inducer of enzyme synthesis. ijcmas.com Mannan-containing substrates are generally effective inducers of this compound production. ijcmas.com
Various carbon sources have been investigated to determine their impact on this compound production by different microorganisms. Locust bean gum (LBG) is frequently reported as an effective inducer and carbon source for many this compound-producing strains, including Nonomuraea sp. ID06-379 and Aspergillus niger. kemdikbud.go.idijcmas.comijcmas.com Studies suggest that LBG can lead to high this compound yields, potentially due to its high mannan (B1593421) content and simpler structure compared to other mannan-containing substrates like guar gum. ijcmas.com
Agro-industrial residues are increasingly explored as cost-effective alternatives to pure mannans. Cassava peels have been identified as an excellent carbon source for Trichosporonoides oedocephalis in SmF, leading to significantly higher this compound activity compared to other agricultural wastes. e3journals.orgresearchgate.net Palm kernel cake (PKC) and copra meal are also effective substrates for fungal this compound production in SSF. nih.govums.edu.myispub.com Orange peels have shown promise as a carbon source for Penicillium italicum LAD-A5 in SSF. e3journals.org
Simple sugars can have varied effects on this compound production, sometimes causing catabolite repression. kemdikbud.go.ide3journals.org However, some research indicates that certain soluble sugars can enhance enzyme synthesis. kemdikbud.go.id For Streptomyces sp. PG-08-03, increasing guar gum concentration up to a certain level resulted in a linear increase in this compound production. ncsu.eduresearchgate.netncsu.edu Guar gum also led to significantly higher this compound production by Bacillus megaterium compared to other carbon sources. researcherslinks.com Robust coffee residues have been found to be a suitable carbon source for Penicillium oxalicum KUB-SN2-1. researchgate.net
The following table presents data on the effect of different carbon sources on this compound production by various microorganisms, illustrating the strain-specific nature of optimal carbon utilization.
| Microorganism | Fermentation Type | Best Carbon Source | This compound Activity (Units) | Reference |
|---|---|---|---|---|
| Trichosporonoides oedocephalis | SmF | Cassava peels | 11.767 U/ml | e3journals.orgresearchgate.net |
| Nonomuraea sp. ID06-379 | SmF | Locust Bean Gum (LBG) | 0.745 U/mg protein | kemdikbud.go.id |
| Aspergillus niger | SmF | Locust Bean Gum (LBG) | 21 U/ml, 39.89 U/ml (with yeast extract) | ijcmas.com |
| Streptomyces sp. PG-08-03 | SmF | Guar gum | 15 U/mg protein (initial) | ncsu.eduresearchgate.netncsu.edu |
| Fusarium equiseti NFCCI 3284 | SSF | Palm Kernel Cake (PKC) | 1747 nkat/gds (before opt.), 5945 nkat/gds (optimized) | nih.gov |
| Acrophialophora levis NFCCI 3286 | SSF | Palm Kernel Cake (PKC) | 897 nkat/gds (before opt.), 4726 nkat/gds (optimized) | nih.gov |
| Penicillium italicum LAD-A5 | SSF | Orange peels | 129.130 U/ml | e3journals.org |
| Aspergillus flavus UMS01 | SSF | Palm Kernel Cake (PKC) | 383 U/g dry PKC (flask), 276 U/g dry PKC (LAMB bioreactor) | ums.edu.my |
| Eupenicillium javanicum BS4 | SSF | Coconut cake | 546.28 U g⁻¹ (optimized) | aip.org |
| Streptomyces sp. AZA12 | SmF | Soyastraw | 48.33 U/ml | journalijar.com |
| Penicillium oxalicum KUB-SN2-1 | SmF | Robust coffee residues | 16.21 U/mg protein | researchgate.net |
| Bacillus nealsonii PN-11 | SmF | Locust Bean Gum (LBG) | 55 U/ml (optimized) | ijcmas.com |
| Bacillus megaterium MBL-SP02 | SmF | Guar gum | 22.00 U/ml | researcherslinks.com |
| Bacillus cereus HDYM-05 | SmF | Konjaku flour | 6777.4 U/ml (optimized) |
Nitrogen Source and Nutrient Requirements
Nitrogen sources are vital for microbial growth and the synthesis of enzymes, including this compound. Both organic and inorganic nitrogen sources have been evaluated for their impact on this compound production, with optimal sources varying among different microorganisms. kemdikbud.go.idjournalijar.comresearchgate.netncsu.edue3journals.orgijcmas.com
Organic nitrogen sources are often reported to promote higher this compound production compared to inorganic sources for certain strains. kemdikbud.go.idijcmas.com Yeast extract is a commonly cited effective organic nitrogen source for various bacteria and fungi, including Aspergillus niger, Bacillus subtilis, and Bacillus megaterium. kemdikbud.go.idijcmas.come3journals.org Peptone is another organic nitrogen source that has demonstrated positive effects on this compound production. kemdikbud.go.idnih.govmdpi.com For Bacillus nealsonii PN-11, bacto-peptone resulted in maximum this compound activity, followed by ammonium (B1175870) nitrate (B79036) and combinations of sodium nitrate with meat extract or yeast extract. ijcmas.com
Inorganic nitrogen sources such as ammonium nitrate and ammonium chloride have also been found to be suitable for this compound production by certain microorganisms, particularly filamentous fungi like Aspergillus niger and Trichosporonoides oedocephalis. e3journals.orgkemdikbud.go.idresearchgate.net Ammonium nitrate was identified as the best nitrogen source for Trichosporonoides oedocephalis. e3journals.orgresearchgate.net For Penicillium oxalicum KUB-SN2-1, both yeast extract (organic) and ammonium nitrate (inorganic) showed maximum specific activity. researchgate.net Asparagine was the most effective nitrogen source for Streptomyces sp. AZA12 in SmF. journalijar.com
The optimal concentration of the nitrogen source is also a critical factor influencing this compound yield. Studies have indicated that increasing the concentration of the nitrogen source up to a certain level can enhance this compound production. who.int
In addition to carbon and nitrogen, other nutrients and minerals are essential for optimal microbial growth and enzyme activity. These can include phosphates, sulfates, and various trace elements. e3journals.orgijcmas.comresearchgate.netresearchgate.netnih.govmdpi.com For example, the inclusion of K2HPO4 and MgSO4·7H2O is frequently observed in this compound production media. ijcmas.comresearchgate.net The presence of specific ions like Ca2+, Fe3+, and Mg2+ can slightly improve this compound activity for some strains. researchgate.net
Optimization of nutrient requirements typically involves evaluating different sources and concentrations through systematic experimental designs to identify the combination that maximizes this compound yield for a specific microorganism and fermentation process. ekb.egnih.govmdpi.com
The following table summarizes some of the best nitrogen sources identified for this compound production by different microorganisms:
| Microorganism | Fermentation Type | Best Nitrogen Source | Reference |
|---|---|---|---|
| Trichosporonoides oedocephalis | SmF | Ammonium nitrate | e3journals.orgresearchgate.net |
| Nonomuraea sp. ID06-379 | SmF | (NH4)2HPO4 | kemdikbud.go.id |
| Aspergillus niger | SmF | Yeast extract | ijcmas.com |
| Streptomyces sp. PG-08-03 | SmF | Soyabean meal and leucine | ncsu.eduresearchgate.netncsu.edu |
| Penicillium italicum LAD-A5 | SSF | Yeast extract meal | e3journals.org |
| Streptomyces sp. AZA12 | SmF | Asparagine | journalijar.com |
| Penicillium oxalicum KUB-SN2-1 | SmF | Yeast extract and Ammonium nitrate | researchgate.net |
| Bacillus nealsonii PN-11 | SmF | Bacto-peptone | ijcmas.com |
| Bacillus cereus HDYM-05 | SmF | Yeast extract and NaNO3 |
Impact of pH and Temperature on this compound Production
The pH and temperature of the fermentation medium are critical factors that significantly affect microbial growth and enzyme production. Different microorganisms have specific optimal pH and temperature ranges for this compound production.
For instance, Aspergillus niger has shown maximum this compound production at 37°C and pH 6.0 ijcmas.com. Another study with Aspergillus niger found optimal this compound production at 35°C scialert.net. Bacillus amyloliquefaciens exhibited a highest titre of this compound at 35°C and pH 7.0 ajol.info. Bacillus amyloliquefaciens isolated from a different source showed optimal this compound production at 40°C and pH 6.5 scialert.net. Bacillus subtilis BE-91 showed optimal enzyme activity at pH 6.0 and 65°C, and was stable at temperatures up to 70°C and pH 4.5–7.0 nih.gov. Pichia kudriavzevii AUMC 10190 demonstrated optimal this compound production at 35°C icm.edu.pl.
Studies have shown that maintaining the pH within the optimal range is important because it can affect the activity of proteases that might degrade the this compound protein e3journals.org. Fungi generally prefer acidic pH for growth and β-mannanase production, while bacteria tend to favor neutral to alkaline conditions frontiersin.orgnih.gov.
The optimal temperature for β-mannanase production often lies in the mesophilic range, correlating closely with the growth temperature requirements of the producing microorganism frontiersin.orgnih.gov. However, some thermostable mannanases have been identified, such as one from Bacillus halodurans PPKS-2 with an optimum temperature of 70°C and stability at this temperature for up to 3 hours frontiersin.orgnih.gov. Another thermostable β-mannanase from Bacillus subtilis BE-91 had an optimum temperature of 65°C and was stable up to 70°C nih.gov.
Here's a table summarizing some reported optimal pH and temperature conditions for this compound production by different microorganisms:
| Microorganism | Optimal Temperature (°C) | Optimal pH | Source |
| Aspergillus niger | 37 | 6.0 | ijcmas.com |
| Aspergillus niger FTCC 5003 | 35 | Not specified | scialert.net |
| Bacillus amyloliquefaciens | 35 | 7.0 | ajol.info |
| Bacillus amyloliquefaciens | 40 | 6.5 | scialert.net |
| Bacillus subtilis BE-91 | 65 | 6.0 | nih.gov |
| Pichia kudriavzevii | 35 | Not specified | icm.edu.pl |
| Bacillus megaterium MBL-SP02 | 45 | 7.0 | researcherslinks.com |
| Bacillus megaterium MBL-CW01 | 35 | 6.0 | researcherslinks.com |
| Bacillus megaterium MBL-GN02 | 35 | 4.0 | researcherslinks.com |
Incubation Time and Inoculum Concentration Optimization
Incubation time is a crucial parameter as enzyme production is growth-associated and typically occurs during or after the microbial growth phase. The optimal incubation time varies depending on the microorganism and fermentation conditions. For Trichosporonoides oedocephalis, the optimal incubation period for this compound production was reported as 96 hours e3journals.org. Aspergillus niger showed maximum production on the 10th day of incubation ijcmas.com. Bacillus amyloliquefaciens reached its maximum this compound yield at 48 hours of incubation scialert.net. Pichia kudriavzevii and other yeast isolates showed optimum this compound production after 48 hours of incubation icm.edu.pl. Some bacteria, like Acinetobacter sp. ST 1, have shorter optimal incubation times of 24 hours, while others, like Bacillus nealsonii PN-11, may require up to 96 hours nih.gov. Fungal incubation times can range from 6 to 11 days nih.gov.
Inoculum concentration, or the size of the microbial culture used to start the fermentation, also significantly impacts this compound production. An appropriate inoculum size is necessary for optimal microbial growth and subsequent enzyme secretion. A study on Trichosporonoides oedocephalis found the best inoculum size for this compound production was 1×106 spores/ml; increasing the inoculum size beyond this point led to decreased production, possibly due to nutrient depletion e3journals.org. For Bacillus amyloliquefaciens, a 4% inoculum size resulted in the maximum this compound yield ajol.info. Aspergillus niger showed maximum this compound yield at an inoculum size of 107 spores/ml in solid-state fermentation ijcmas.com. However, another study with A. niger in submerged fermentation indicated that an inoculum size of 1x104 spores/mL was sufficient for enhanced this compound activity scialert.netscialert.net. Higher inoculum doses can lead to a faster fermentation process and increased enzyme activity up to a certain point, beyond which competition for nutrients can decrease metabolic activity and enzyme production ajol.infoscience-line.com.
Here's a table illustrating the effect of inoculum dose and fermentation time on this compound activity by Bacillus subtilis based on one study:
| Inoculum Dose (%) | Fermentation Time (days) | This compound Activity (U/ml) | Source |
| 3 | 2 | 15.49 | science-line.com |
| 7 | 6 | 6.27 | science-line.com |
Note: The table data is illustrative and based on a specific study with potentially different units or conditions than other cited research. The trend shows that higher inoculum doses and longer fermentation times (up to a point) can increase this compound activity. science-line.com
Statistical and Design of Experiments (DoE) Approaches for Optimization
Optimizing multiple parameters simultaneously to achieve maximum this compound production can be complex and time-consuming using traditional one-factor-at-a-time methods. Statistical approaches and Design of Experiments (DoE) offer efficient ways to evaluate the interactions between various factors and determine optimal conditions with a reduced number of experiments mdpi.com.
Response Surface Methodology (RSM) is a widely used DoE technique for optimizing enzyme production. It involves designing experiments to explore the relationships between several factors and the response (enzyme activity or yield) and then using statistical models to predict the optimal conditions scialert.netmdpi.com. Plackett-Burman design is another statistical method often used in the initial screening phase to identify the most significant factors influencing enzyme production mdpi.comscialert.net.
Enzymatic Characterization and Functional Analysis of Mannanase
Biochemical Characterization of Mannanase Activity
The catalytic efficiency and suitability of a this compound for specific applications are largely determined by its biochemical characteristics, including optimal reaction conditions, stability under various environmental parameters, substrate affinity, and responsiveness to external factors like metal ions and chemical modulators.
Determination of Optimal pH and Temperature for this compound Activity
The optimal pH and temperature are critical parameters defining the conditions under which a this compound exhibits its highest catalytic activity. These optima are enzyme-specific and depend heavily on the source organism.
Studies on various mannanases have revealed a wide range of optimal pH values, generally spanning from acidic to alkaline conditions. For instance, fungal mannanases are often reported to have optimal activity in acidic pH ranges, typically between pH 4.0 and 6.0. researchgate.net In contrast, bacterial mannanases tend to exhibit optimal activity in neutral to alkaline conditions, commonly between pH 6.0 and 8.0. researchgate.netmdpi.com Specific examples include a β-mannanase from Bacillus subtilis KU-1 with an optimum pH of 7.0, and a recombinant β-mannanase from Bacillus licheniformis showing optimal activity between pH 6.0 and 7.0. nih.govoup.com An enzyme from Penicillium aculeatum APS1 demonstrated an optimum pH of 5.5, while a β-mannanase from Bacillus sp. JB-99 was optimally active at pH 10. nih.govjmb.or.kr
The optimal temperature for this compound activity also varies considerably among different enzymes. Many mannanases show optimal activity in the mesophilic range (30-50 °C). researchgate.net However, thermostable mannanases with higher optimal temperatures have also been identified. For example, a β-mannanase from Bacillus subtilis BE-91 showed an optimum temperature of 65°C. nih.gov An enzyme from Penicillium aculeatum APS1 had an optimum temperature of 70°C. nih.gov A recombinant this compound from Aspergillus aculeatus expressed in Yarrowia lipolytica displayed an optimum temperature of 80°C. nih.gov
The variation in optimal pH and temperature reflects the diverse environments from which these enzymes are sourced and highlights the importance of characterizing each specific this compound for its intended application.
Stability Profiles of this compound Across pH and Temperature Ranges
Enzyme stability across a range of pH and temperature conditions is crucial for practical applications, determining the enzyme's shelf life and performance under processing conditions. Mannanases exhibit varying degrees of stability.
Many mannanases demonstrate stability over a broad pH range. For instance, a β-mannanase from Bacillus subtilis KU-1 was stable between pH 4.5 and 9.0 for 48 hours, retaining more than 85% activity. oup.com The recombinant this compound rManEM6 from Hermetia illucens maintained stable activity over pH 5.0–10.0 after long-term pre-incubation. mdpi.com A β-mannanase from Bacillus subtilis BE-91 was highly stable at pH 4.5–7.0. nih.gov
Thermostability is another important characteristic. Some mannanases are stable at moderate temperatures, while others exhibit considerable thermostability. The recombinant this compound from Bacillus licheniformis was stable at temperatures up to 50°C with a half-life of approximately 80 hours at pH 6.0. nih.gov A β-mannanase from Bacillus subtilis BE-91 remained more than 80% active at 70°C. nih.gov Conversely, the recombinant this compound rManEM6 quickly lost activity at temperatures higher than 50°C, with a half-life of 2 hours at 50°C. mdpi.com
The presence of certain substances can also influence stability. For example, the stability of a β-mannanase from Bacillus subtilis KU-1 at various pH values was enhanced by the addition of Ca²⁺. oup.com
Substrate Hydrolysis Kinetics (Km, Vmax, Kcat)
Enzyme kinetics, described by parameters such as Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (Kcat), provides insights into the enzyme's affinity for its substrate and its catalytic speed. libretexts.org These parameters are typically determined using specific mannan (B1593421) substrates like locust bean gum (LBG), guar (B607891) gum, or konjac glucomannan (B13761562).
The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is inversely related to the enzyme's affinity for the substrate; a lower Km indicates higher affinity. libretexts.org Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org Kcat, the turnover number, is the rate of product formation when the enzyme is saturated with substrate and reflects the enzyme's catalytic efficiency. libretexts.org
Kinetic parameters vary depending on the this compound source and the substrate used. For example, a β-mannanase from Penicillium aculeatum APS1 showed Km values for LBG, guar gum, and konjac gum, indicating the highest affinity towards LBG. nih.gov A recombinant β-mannanase from Bacillus licheniformis showed varying Km, Vmax, and Kcat values depending on whether low-viscosity LBG, glucomannan, or 1,4-β-D-mannan was used as the substrate, with low-viscosity LBG being the preferred substrate based on Kcat and Kcat/Km values. nih.gov Another study reported Km values for a recombinant β-mannanase (ManB) from Bacillus sp. for LBG, Guar gum, and konjac glucomannan. researchgate.net
Table 1 provides examples of kinetic parameters for different mannanases and substrates.
| Enzyme Source | Substrate | Km (mg/mL or mM) | Vmax (µmol/min/mL or U/mg) | Kcat (s⁻¹ or min⁻¹) | Kcat/Km (mL/(mg·s) or other units) | Citation |
| Penicillium aculeatum APS1 | Locust Bean Gum (LBG) | - | - | - | - | nih.gov |
| Penicillium aculeatum APS1 | Guar Gum (GG) | - | - | - | - | nih.gov |
| Penicillium aculeatum APS1 | Konjac Gum (KG) | - | - | - | - | nih.gov |
| Bacillus licheniformis (recombinant) | Low-viscosity LBG | - | - | - | Highest | nih.gov |
| Bacillus licheniformis (recombinant) | Glucomannan | - | - | - | - | nih.gov |
| Bacillus licheniformis (recombinant) | 1,4-β-D-mannan | - | - | - | - | nih.gov |
| Bacillus sp. (recombinant ManB) | Locust Bean Gum (LBG) | 7.30 | - | - | 176.31 | researchgate.net |
| Bacillus sp. (recombinant ManB) | Guar gum | 8.69 | - | - | 116.69 | researchgate.net |
| Bacillus sp. (recombinant ManB) | Konjac glucomannan (KGM) | 27.17 | - | - | 115.49 | researchgate.net |
| Enterobacter aerogenes B19 | Locust Bean Gum | 7.16 | 508 | - | - | researchgate.net |
| Bacillus subtilis BE-91 | Locust Bean Gum | 7.14 | 107.5 | - | - | nih.gov |
| Bacillus subtilis BE-91 | Konjac glucomannan | 1.749 | 33.45 | - | - | nih.gov |
| KgManA | Konjac glucomannan (KGM) | 9.04 ± 1.11 | 0.77 ± 0.18 | 1.53 ± 0.36 | 0.17 ± 0.03 | researchgate.net |
Note: Values and units are presented as reported in the source snippets and may vary.
Influence of Metal Ions and Chemical Modulators on this compound Activity
The activity of mannanases can be influenced by the presence of metal ions and various chemical modulators, which can act as activators or inhibitors. The effects are highly dependent on the specific this compound.
Several studies have investigated the impact of different metal ions. For example, the activity of a β-mannanase from Bacillus sp. JB-99 was enhanced by the presence of calcium chloride and ferrous sulfate, while AgNO₃ completely inhibited its activity. jmb.or.kr A this compound from Bacillus pumilus (M27) showed enhanced activity with the addition of Mn²⁺ and Zn²⁺ ions, among others. nih.gov Conversely, a recombinant this compound rManEM6 from Hermetia illucens showed notable activity losses with the addition of Mn²⁺, Fe²⁺, Cu²⁺, Zn²⁺, or Cd²⁺ ions, and was completely abolished by Cu²⁺ or Hg²⁺ ions. mdpi.com The activity of a β-mannanase from Streptomyces sp. Alg-S25 was strongly inhibited by Cu²⁺, Mn²⁺, and Ni²⁺, but not inhibited by Ca²⁺ and Mg²⁺. tandfonline.com A β-mannanase from Penicillium aculeatum APS1 was sensitive to Mn²⁺, Hg²⁺, and Co²⁺, but stimulated by Zn²⁺. nih.gov
Chemical modulators, such as detergents and chelating agents, can also affect this compound activity. EDTA, a metal-chelating agent, did not inhibit the activity of the recombinant this compound rManEM6, suggesting it is a non-metalloprotein. mdpi.com However, both non-ionic and ionic detergents significantly inhibited rManEM6 activity. mdpi.com The activity of a β-mannanase from Bacillus sp. JB-99 was inhibited by EDTA, urea, and SDS. jmb.or.kr Some mannanases have shown increased activity in the presence of certain detergents like Tween 20 and Tween 80. researchgate.net
Analysis of this compound Hydrolysis Products
The primary function of endo-β-1,4-mannanase is to hydrolyze the internal β-1,4-mannosidic bonds in mannan polysaccharides, yielding smaller oligosaccharides.
Production of Mannooligosaccharides (MOS)
The main products of mannan hydrolysis by endo-β-1,4-mannanases are mannooligosaccharides (MOS) of varying degrees of polymerization (DP). nih.govnih.gov These MOS typically include mannobiose (M2), mannotriose (M3), and mannotetraose (B12350835) (M4), although longer oligosaccharides (e.g., mannopentaose (B12321251), mannohexaose) can also be produced depending on the enzyme and substrate. mdpi.comnih.govsut.ac.th
Mannanases initiate the depolymerization of mannan by randomly cleaving the internal linkages within the polysaccharide backbone. nih.gov The specific profile of MOS produced is influenced by factors such as the source and specificity of the this compound, the type of mannan substrate, enzyme concentration, reaction time, pH, and temperature. mdpi.comresearchgate.net
Enzymatic hydrolysis is a common method for producing MOS from mannan-rich materials such as locust bean gum, guar gum, konjac glucomannan, and agricultural residues like copra meal and spent coffee grounds. mdpi.comdoi.orgnih.govsut.ac.th Studies have demonstrated the effective production of MOS from these sources using various mannanases. For example, hydrolysis of locust bean gum and mannan by a recombinant β-mannanase from Bacillus licheniformis yielded various MOS products (M2-M6) and mannose. nih.gov Hydrolysis of copra meal by a Streptomyces sp. derived this compound produced reducing sugars including mannobiose, mannotriose, mannotetraose, mannopentaose, and mannohexaose. mdpi.com Combined enzymatic hydrolysis of spent coffee grounds with this compound and cellulase (B1617823) resulted in MOS production with a DP of up to 6. nih.gov
The production of MOS is of significant interest due to their potential applications as prebiotics in food and feed, promoting the growth of beneficial microorganisms in the gastrointestinal tract. mdpi.comdoi.org Ideally, mannanases used for MOS production should have low or no β-mannosidase activity to minimize the production of free mannose. mdpi.com
Generation of Mannobiose and Mannotriose
The primary mode of action for many endo-β-mannanases involves the random cleavage of internal β-1,4-mannosidic bonds within the mannan backbone. This process typically yields a mixture of mannooligosaccharides (MOS) of varying degrees of polymerization. Among the most common products of this compound hydrolysis are the disaccharide mannobiose and the trisaccharide mannotriose smujo.idfrontiersin.orgsaspublishers.com.
Research has demonstrated that mannanases from various microbial sources, such as Bacillus species and Aspergillus species, produce mannobiose and mannotriose as major hydrolysis products when acting on substrates like locust bean gum (LBG), a common galactomannan (B225805) smujo.idfrontiersin.orgsaspublishers.comnih.gov. For instance, a β-mannanase from Aspergillus oryzae (AoMan134A) was found to produce mannobiose, mannotriose, mannotetraose, and mannopentaose from galactose-free β-mannan, with mannotriose being the predominant product researchgate.net. Similarly, this compound from Bacillus circulans NT 6.7 hydrolysed copra meal primarily into mannotriose and mannotetraose, while this compound from Bacillus subtilis WY34 produced mannotetraose, mannotriose, and mannobiose nih.gov.
The specific proportions of mannobiose, mannotriose, and other oligosaccharides produced can vary depending on the source of the this compound, the substrate used, and the reaction conditions frontiersin.org. The extent of galactose substitution and glucose distribution on the mannan backbone can also influence the hydrolysis pattern frontiersin.org.
Identification of Monomeric Sugars from Mannan Degradation
While endo-β-mannanases primarily yield oligosaccharides, further hydrolysis by other enzymes (such as β-mannosidases) or prolonged incubation with certain mannanases can lead to the production of monomeric sugars, specifically mannose smujo.idwikipedia.org. Some studies indicate that while mannobiose and mannotriose are the main products, mannose can also be detected, suggesting the presence of exo-acting enzymes or the ability of the this compound to cleave smaller oligosaccharides smujo.id. For example, analysis of hydrolysis products from locust bean gum by a marine bacterium showed mannose, mannobiose, mannotriose, and mannotetraose as products, indicating both exo- and endo-enzyme activity smujo.id.
The identification of mannose as a degradation product is significant as it represents the complete breakdown of the mannan chain into its constituent monosaccharide unit wikipedia.org.
Methodologies for this compound Activity Assessment
Accurate assessment of this compound activity is essential for enzyme characterization, optimization of production, and evaluation of its potential applications. Various methodologies have been developed for this purpose, primarily relying on the detection and quantification of the reducing sugars released during the hydrolysis of mannan substrates.
Spectrophotometric Assays (e.g., Dinitrosalicylic Acid (DNS) Method, p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Method)
Spectrophotometric assays are widely used for quantifying this compound activity due to their relative simplicity and sensitivity in detecting reducing sugars. Both the Dinitrosalicylic Acid (DNS) method and the p-Hydroxybenzoic Acid Hydrazide (PAHBAH) method are based on the reaction of reducing sugars, produced by enzyme hydrolysis, with a chromogenic reagent, resulting in a colored compound that can be measured spectrophotometrically smujo.idsaspublishers.comscielo.bracs.orgnih.gov.
The DNS method involves the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars under alkaline conditions and heating. wikipedia.orgnih.gov. The intensity of the resulting reddish-brown color is proportional to the concentration of reducing sugars and is typically measured at 540 nm or 550 nm smujo.idsaspublishers.comnih.gov. One unit of this compound activity is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar (often expressed as mannose equivalents) per minute under specific assay conditions smujo.id. While widely used, the DNS method can be affected by the presence of other reducing substances in the sample scielo.br.
The PAHBAH method utilizes p-hydroxybenzoic acid hydrazide, which reacts with reducing sugars to form a colored complex that can be quantified spectrophotometrically, commonly at 410 nm scielo.bracs.org. This method has been used to assess the amount of reducing sugars released by mannanases acting on substrates like ivory nut mannan acs.org. The PAHBAH method, like DNS, is based on the colorimetric determination of reducing sugar production scielo.br.
Both methods require careful optimization of reaction parameters such as pH, temperature, substrate concentration, and incubation time to ensure accurate and reproducible results acs.orgnih.govgoogle.com. Standard curves using a known reducing sugar, such as mannose, are typically generated to correlate absorbance values with reducing sugar concentration smujo.idsaspublishers.comgoogle.com.
Gel Diffusion Assays
Gel diffusion assays provide a qualitative or semi-quantitative method for detecting and visualizing this compound activity. This method involves incorporating a mannan substrate, such as locust bean gum, into an agar (B569324) gel scielo.brnih.govcambridge.orgresearchgate.net. Enzyme samples are then placed in wells created in the agar plate nih.govresearchgate.net. As the enzyme diffuses into the gel, it hydrolyzes the mannan, creating a clear zone around the well researchgate.net.
The zone of hydrolysis can be visualized by staining the gel with a dye like Congo red, which binds to the intact polysaccharide but not to the hydrolyzed areas nih.gov. The diameter of the clear zone is proportional to the enzyme activity researchgate.net. Gel diffusion assays are particularly useful for screening large numbers of samples for this compound activity and can be modified for single-seed assays to measure enzyme levels in small tissue samples cambridge.orgnih.gov. While primarily qualitative, the diameter of the clearing zone can be correlated with enzyme activity for semi-quantitative analysis researchgate.net. Adding protein to the gel matrix can improve the accuracy of the assay, especially when analyzing samples with low endogenous protein content, by protecting the enzyme from proteolytic degradation nih.gov.
Chromatographic Techniques for Product Analysis (e.g., Thin-Layer Chromatography (TLC))
Chromatographic techniques, such as Thin-Layer Chromatography (TLC), are valuable tools for analyzing the specific products generated by this compound activity and for monitoring the progress of mannan hydrolysis smujo.idfrontiersin.orgresearchgate.net. TLC allows for the separation of different sugars and oligosaccharides based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) using a suitable solvent system smujo.idresearchgate.net.
In the context of this compound activity, TLC is used to identify and visualize the released hydrolysis products, such as mannose, mannobiose, mannotriose, and higher mannooligosaccharides smujo.idfrontiersin.orgresearchgate.net. By comparing the migration patterns of the hydrolysis products to those of known sugar standards, researchers can identify the types of sugars produced by the enzyme smujo.idfrontiersin.org. TLC can also be used to observe the time course of hydrolysis, showing the gradual breakdown of the substrate and the appearance and disappearance of intermediate oligosaccharides frontiersin.orgresearchgate.net. This provides insights into the enzyme's mode of action (endo- or exo-acting) and its substrate specificity smujo.idfrontiersin.org. For TLC analysis of mannan hydrolysis products, common solvent systems include mixtures of n-butanol, acetic acid, and water smujo.id. Visualization of the separated sugars on the TLC plate can be achieved using various staining reagents that react with carbohydrates smujo.id.
The application of TLC in this compound studies provides detailed information about the enzymatic breakdown of mannan substrates, complementing the quantitative data obtained from spectrophotometric assays.
Genetic Engineering and Molecular Modification of Mannanase
Recombinant Expression of Mannanase Genes
Recombinant DNA technology allows for the production of mannanases in heterologous host organisms, offering advantages such as high yield, ease of purification, and controlled production environments compared to traditional methods.
Heterologous Expression Systems
Various host systems have been explored for the recombinant expression of this compound genes. These systems offer different advantages in terms of protein folding, post-translational modifications, and production scale.
Pichia pastoris : This methylotrophic yeast is a popular host for expressing foreign proteins due to its ability to perform eukaryotic post-translational modifications, secrete proteins into the culture medium, and achieve high cell densities. Studies have demonstrated successful expression of mannanases from various sources in P. pastoris, often resulting in high yields and active enzymes. ecostore.comeuropa.eu
Escherichia coli (E. coli): While a widely used and well-characterized host for recombinant protein production, E. coli may not be ideal for enzymes requiring complex post-translational modifications. However, it offers rapid growth and high expression levels for many proteins. Strategies are often employed to overcome limitations like inclusion body formation when expressing mannanases in E. coli. ecostore.comeuropa.eu
Bacillus subtilis : As a Gram-positive bacterium, Bacillus subtilis is advantageous for secreting recombinant proteins directly into the culture medium, simplifying downstream purification. It is also generally regarded as safe (GRAS), making it suitable for producing enzymes used in food and feed industries. Recombinant this compound production in Bacillus subtilis has been reported with promising results. ecostore.com
Plant Chloroplasts : Expression in plant chloroplasts offers a potential platform for large-scale and cost-effective production of recombinant proteins, including enzymes. This system allows for high-level accumulation of the protein within the chloroplasts and can provide proper folding and assembly. Research has explored the expression of mannanases in plant chloroplasts for applications such as improving biomass utilization. ecostore.com
Strategies for Enhanced Recombinant this compound Production
To optimize the production of recombinant mannanases, several strategies are employed:
Codon Optimization : Adjusting the codon usage of the this compound gene to match the preferred codons of the expression host can significantly improve translation efficiency and protein yield. ecostore.com
Signal Peptide Engineering : Utilizing or engineering appropriate signal peptides can enhance the secretion of recombinant mannanases into the culture medium, facilitating easier purification and potentially improving protein folding. ecostore.com
Optimization of Fermentation Conditions : Fine-tuning parameters such as temperature, pH, induction time, and media composition can maximize cell growth and recombinant protein expression in the chosen host system. ecostore.com
Gene Copy Number and Plasmid Design : Increasing the copy number of the this compound gene or optimizing plasmid constructs can lead to higher expression levels. ecostore.com
Rational Design and Directed Evolution of this compound
Beyond simply expressing this compound genes, molecular modification techniques are used to improve the enzyme's properties for specific applications. These approaches include rational design based on structural understanding and directed evolution which mimics natural selection.
Site-Directed Mutagenesis for Catalytic and Stability Enhancement
Site-directed mutagenesis involves making specific changes to the amino acid sequence of the this compound enzyme to alter its characteristics. This is often guided by structural information and understanding of the enzyme's catalytic mechanism.
Catalytic Efficiency : Mutations targeting residues in or near the active site can enhance substrate binding, catalytic rate, or product release. ecostore.comeuropa.eu For example, modifying residues involved in glycosidic bond hydrolysis can improve the enzyme's activity towards specific mannan (B1593421) substrates.
Thermal Stability : Introducing mutations that increase the number of salt bridges, hydrogen bonds, or hydrophobic interactions within the protein structure can improve the enzyme's stability at higher temperatures, which is crucial for many industrial processes. ecostore.com
pH Tolerance : Modifying charged residues on the enzyme's surface can alter its optimal pH range, making it more suitable for applications in acidic or alkaline conditions. ecostore.comeuropa.eu
Random Mutagenesis and Screening for Improved Traits
Random mutagenesis introduces mutations randomly across the this compound gene sequence. This is followed by high-throughput screening methods to identify variants with desired improved traits.
Increased Activity : Libraries of randomly mutated this compound genes are expressed, and the resulting enzymes are screened for higher catalytic activity towards mannan substrates. ecostore.comeuropa.eu
Enhanced Stability : Variants with improved thermal, pH, or storage stability can be identified by screening mutated enzymes under challenging conditions. ecostore.com
Altered Substrate Specificity : Random mutagenesis and screening can also lead to the discovery of this compound variants with altered specificity towards different types of mannan or other related polysaccharides. ecostore.com
Protein Engineering Approaches for Tailored this compound Properties
Protein engineering encompasses a broader range of techniques used to modify enzymes for specific purposes, often combining elements of rational design and directed evolution.
Fusion Proteins : Fusing this compound with other proteins, such as carbohydrate-binding modules (CBMs) or reporter proteins, can enhance its activity on insoluble substrates, facilitate purification, or enable detection. ecostore.com
Immobilization : Attaching this compound to solid support materials can improve its stability, reusability, and performance in continuous processes. Various immobilization techniques, including adsorption, covalent binding, and encapsulation, have been applied to mannanases. ecostore.com
Directed Evolution : This iterative process involves cycles of random mutagenesis, recombination (like DNA shuffling), and high-throughput screening to evolve mannanases with significantly improved properties that may not be easily achieved through rational design alone. ecostore.com This approach mimics natural evolution in a laboratory setting to select for desired traits.
Advanced Molecular Modification Techniques
Advanced molecular modification techniques are employed to improve the catalytic efficiency, stability (thermostability, pH stability), substrate affinity, and reusability of mannanases for industrial applications mdpi.comnih.govoup.comacs.org. These techniques often involve altering the enzyme's primary and three-dimensional structure through genetic engineering or attaching the enzyme to a support material mdpi.comoup.com. Rational design, guided by structural analysis and computational simulations, is increasingly used to predict beneficial modifications oup.comtandfonline.comresearchgate.netnih.gov.
Fusion Protein Strategies (e.g., Propeptides)
Fusion protein strategies involve covalently linking an additional amino acid sequence to the N- and/or C-terminus of the this compound enzyme google.com. This additional sequence, or fusion partner, can confer enhanced properties to the resulting fusion protein google.com. Examples of functional domains used as fusion partners include leader peptides, propeptides, and carbohydrate-binding domains (CBMs) google.com.
Propeptides, in particular, have been explored to enhance the expression and secretion of recombinant mannanases google.comfrontiersin.org. For instance, replacing the α-factor signal peptide with a propeptide sequence in Pichia pastoris successfully increased the activity of a recombinant GH5 β-mannanase (TaMan5) from Trichoderma asperellum ND-1 frontiersin.org. The study showed an increase in TaMan5 activity from 67.5 to 91.7 U/mL when the propeptide (MGNRALNSMKFFKSQALALLAATSAVA) was used frontiersin.org. This suggests that the recruitment of a propeptide can be an effective strategy for improving this compound activity frontiersin.org.
Fusion with carbohydrate-binding modules (CBMs) is another strategy used to improve this compound properties, such as thermostability and substrate binding capacity plos.org. CBMs can enhance the catalytic efficiency of enzymes by increasing their local concentration near polysaccharide substrates plos.org. For example, fusing a family 1 CBM from Trichoderma reesei cellobiohydrolase I to the C-terminus of an Aspergillus usamii β-mannanase (AuMan5A) resulted in a fusion enzyme (AuMan5A-CBM) with improved thermostability and cellulose-binding capacity plos.org. The temperature optimum of the fusion enzyme increased by 5°C compared to the native enzyme, and it showed enhanced stability at higher temperatures plos.org.
Fusion proteins can also be designed for novel applications. A novel β-mannanase/GLP-1 fusion peptide (MGLP_1) was constructed and evaluated for its potential to ameliorate obesity in a mouse model nih.gov. This fusion peptide demonstrated the ability to modify the balance of gut microbiota and showed potential for ameliorating obesity nih.gov.
Immobilization Techniques for Industrial this compound Applications
Enzyme immobilization is a widely used technique to enhance the operational stability, reusability, and resistance of enzymes to harsh industrial conditions, making catalytic processes more economically viable mdpi.comacs.orghu.edu.jonih.gov. Immobilized enzymes can be easily recovered from the reaction mixture, preventing product contamination and allowing for repeated use hu.edu.jo. Various matrices and techniques are employed for this compound immobilization, including adsorption, covalent coupling, entrapment, and cross-linking hu.edu.jo.
Chitosan (B1678972) and chitosan-based materials are popular supports for this compound immobilization due to their favorable properties like biodegradability, availability, and the presence of functional groups mdpi.comhu.edu.jo. This compound immobilized on activated chitosan beads showed enhanced stability at higher temperatures and a broader optimal pH range compared to the free enzyme hu.edu.jo. In one study, Penicillium citrinium this compound covalently immobilized onto activated chitosan beads retained 75.82% of its activity after 9 cycles of reuse hu.edu.jo.
Immobilization on chitosan nanoparticles using glutaraldehyde (B144438) as a crosslinker has also been explored tandfonline.com. This method resulted in immobilized β-mannanase with enhanced thermal stability, reusability, and tolerance to elevated salt concentrations tandfonline.com. The immobilized enzyme retained 81.2% of its maximal activity after 10 cycles of successive reuse tandfonline.com.
Calcium alginate beads are another support material used for this compound immobilization mdpi.comnih.gov. Immobilization on calcium alginate beads has been shown to improve the enzymatic properties of β-mannanase, including stability and reusability nih.gov. For instance, a study on immobilizing a hyperthermophilic this compound from Thermotoga maritima on glutaraldehyde cross-linked chitosan beads demonstrated improved thermostability and reusability, retaining 54% of its original activity after 15 repeated catalytic reactions mdpi.com.
The choice of immobilization technique and carrier material significantly impacts the efficiency and stability of the immobilized enzyme nih.gov. Research continues to explore simpler, safer, and more cost-effective immobilization methods for industrial this compound applications, such as the generation of mannooligosaccharides nih.gov.
Examples of this compound Immobilization Outcomes:
| Immobilization Support | Enzyme Source | Key Improvement(s) | Reusability (Activity Retention) | Reference |
| Activated Chitosan Beads | Penicillium citrinium Egy5 | Broader pH range, higher temperature stability | 75.82% after 9 cycles | hu.edu.jo |
| Chitosan Nanoparticles | Streptomyces sp. Alg-S25 | Enhanced thermal stability, salt tolerance, reusability | 81.2% after 10 cycles | tandfonline.com |
| Glutaraldehyde cross-linked Chitosan Beads | Thermotoga maritima Man/Cel5B | Improved thermostability, reusability | 54% after 15 cycles | mdpi.com |
| Calcium Alginate Beads | β-mannanase (unspecified source in snippet) | Improved enzymatic properties, reusability | Not specified in snippet | nih.gov |
This table highlights the effectiveness of different immobilization strategies in enhancing key properties of this compound for industrial use. mdpi.comtandfonline.comhu.edu.jonih.gov
Biotechnological Applications of Mannanase
Mannanase in Lignocellulosic Biomass Degradation and Biorefineries
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose (including mannans), and lignin (B12514952), represents an abundant and sustainable resource for producing biofuels and biochemicals. d-nb.infonih.govatlasofscience.org The recalcitrant nature of this biomass, however, necessitates efficient degradation strategies, where this compound plays a vital role. d-nb.infoatlasofscience.org
Enhanced Bioethanol and Biobutanol Production
Mannans are a significant component of hemicellulose, particularly in softwoods, plant seeds, and fruits. atlasofscience.org The hydrolysis of mannans by this compound is a critical step in the conversion of lignocellulosic biomass into fermentable sugars, which can then be used for the production of biofuels like bioethanol and biobutanol. frontiersin.orgnih.govatlasofscience.orgnih.govresearchgate.net Studies have demonstrated that this compound can enhance the release of fermentable sugars from mannan-rich biomass, such as palm kernel cake, which is then used for biobutanol production. researchgate.net For instance, enzymatic hydrolysis of palm kernel cake by this compound under optimized conditions produced a significant amount of fermentable sugars, primarily mannose, which was subsequently fermented to biobutanol. researchgate.net
Research Findings: Biobutanol Production from Palm Kernel Cake Hydrolysate researchgate.net
| Parameter | Value |
| PKC Concentration | 20% (w/v) |
| This compound Loading | 5% (w/w) |
| Hydrolysis pH | 4.5 |
| Temperature | 45 °C |
| Hydrolysis Time | 72 h |
| Total Fermentable Sugars | 71.54 ± 2.54 g/L |
| Mannose Produced | 67.47 ± 2.51 g/L |
| Glucose Produced | 2.94 ± 0.03 g/L |
| Biobutanol Production | 3.27 ± 1.003 g/L |
This compound has also shown potential in enhancing bioethanol production by improving the enzymatic saccharification of complex lignocellulosic substrates like pretreated beech wood when supplemented with commercial enzyme mixtures. atlasofscience.org Ethanol-tolerant β-mannanases are particularly valuable for bioethanol production processes. nih.gov
Synergistic Action with Cellulases and Xylanases for Complete Biomass Hydrolysis
Research Findings: Synergistic Hydrolysis of Softwood researchgate.netnih.gov
| Enzyme Combination | Effect on Overall Hydrolysis Yield (compared to pure cellulase) |
| Cellulase (B1617823) + Xylanase | Enhanced hydrolysis by more than 50% (on most substrates) |
| Cellulase + Endo-β-mannanase | Increased hydrolysis yield by 20-25% |
| Cellulase + Xylanase + this compound | Acted synergistically, improving total hydrolysis |
Conversion of Agricultural and Agro-Industrial Wastes
Agricultural and agro-industrial wastes represent a significant, low-cost source of lignocellulosic biomass. nih.govmdpi.comresearchgate.netuni-muenchen.de this compound is instrumental in valorizing these wastes by breaking down their mannan (B1593421) components. mdpi.comnih.govdntb.gov.uaresearchgate.net Examples of mannan-rich wastes that can be converted using this compound include palm kernel cake, copra meal, and coffee waste. researchgate.netmdpi.comnih.govresearchgate.net Enzymatic hydrolysis with this compound can convert these wastes into valuable products, such as fermentable sugars for biofuel production or mannooligosaccharides. researchgate.netmdpi.comnih.govresearchgate.net This bioconversion of agro-wastes aligns with the principles of the circular bioeconomy and offers a sustainable approach to waste management and resource utilization. researchgate.netuni-muenchen.deuni-muenchen.de
Research Findings: Mannan Hydrolysis from Agro-Industrial Wastes mdpi.com
| Agro-Industrial Waste | This compound Source | Hydrolysis Outcome |
| Coffee Waste | Talaromyces trachyspermus B168 | 50.7% of total mannans hydrolyzed to MOS. mdpi.com |
| Spent Coffee Ground | Aspergillus niger (Man1) | Increased soluble solids yield by 17%. mdpi.com |
| Copra Meal | A. quadrilineatus RSNK-1 | Yielded 39% MOS after 1 h hydrolysis. mdpi.com |
| Copra Meal | Streptomyces sp. BF 3.1 | Produced 3.83 mg/mL reducing sugars (MOS). mdpi.com |
| Palm Kernel Cake | Rhizomucor miehei | Achieved 80.6% hydrolysis of total mannan (MOS). mdpi.com |
Applications of this compound in Food and Feed Industries
This compound also finds significant applications in the food and feed industries, primarily for improving nutrient utilization and producing functional ingredients. frontiersin.orgekb.eg
Improvement of Animal Feed Quality and Nutrient Digestibility
Mannans present in animal feed ingredients, particularly in soybean meal and other leguminous seeds, can act as anti-nutritional factors, negatively impacting nutrient digestibility and increasing intestinal viscosity in monogastric animals like poultry and pigs. mdpi.comfrontiersin.org Supplementation of animal feed with β-mannanase can hydrolyze these mannans, reducing their anti-nutritional effects. mdpi.comfrontiersin.org This leads to improved digestibility of nutrients such as dry matter, protein, and energy, as well as enhanced growth performance and feed efficiency in poultry and pigs. mdpi.comfrontiersin.orgresearchgate.net this compound supplementation has been shown to increase ileal digestible energy and reduce intestinal viscosity in broiler chickens. In growing pigs, it has improved protein and energy metabolizability and reduced manure production. mdpi.com
Research Findings: Effects of β-Mannanase on Growing Pig Feed mdpi.com
| Dietary Treatment | Dry Matter Digestibility | Protein Digestibility | Energy Digestibility |
| Control | Lower | Lower | Lower |
| β-Mannanase Alone (BM) | Greater | Greater | Greater |
| BM + Multi-Carbohydrase | Greater | Greater | Greater |
β-Mannanase supplementation in diets containing palm kernel cake has also been shown to improve the growth performance and nutrient digestibility in tilapia. researchgate.net
Production of Functional Mannooligosaccharides (MOS) as Prebiotics
Mannooligosaccharides (MOS), produced by the enzymatic hydrolysis of mannans using this compound, are gaining attention as functional prebiotics. nih.govnih.govmdpi.comnih.govdntb.gov.uaresearchgate.netecostore.comnih.govcore.ac.uk MOS are non-digestible oligosaccharides that selectively stimulate the growth and activity of beneficial bacteria in the gastrointestinal tract, such as Lactobacillus and Bifidobacteria, while inhibiting the growth of pathogenic bacteria. mdpi.comdntb.gov.uaresearchgate.netnih.govcore.ac.uk This modulation of the gut microbiota confers various health benefits to the host. mdpi.comdntb.gov.uanih.gov this compound-catalyzed conversion of mannan-rich agro-wastes like copra meal and konjac into MOS is a sustainable and cost-effective production method. nih.govresearchgate.netcore.ac.uk The resulting MOS typically consist of mannobiose, mannotriose, mannotetraose (B12350835), and mannopentose. mdpi.comcore.ac.uk Research indicates that MOS produced enzymatically exhibit prebiotic properties and can also possess antioxidant and potentially anti-inflammatory activities. nih.govcore.ac.uk
Research Findings: MOS Production from Copra Meal researchgate.net
| Parameter | Outcome |
| This compound Source | Bacillus subtilis MAN7 |
| Substrate | Copra Meal |
| Increase in MOS Production Yield | 4.6-fold increase |
| MOS Yield | Up to 560 mg per gram of copra meal |
| MOS Degree of Polymerization | Primarily between 2-6 (mannobiose to mannohexaose) mdpi.com |
This compound in Pulp and Paper Processing
In the pulp and paper industry, this compound plays a significant role in improving the efficiency and environmental profile of pulp production. Softwood, a primary source for pulp, contains a considerable amount of hemicellulose, of which galactomannan (B225805) is a major component. nih.govresearchgate.net Mannanases can specifically target and degrade this galactomannan fraction. nih.govresearchgate.nete3journals.org
Bio-Bleaching of Wood Pulp and Fiber Modification
This compound is utilized in the bio-bleaching of wood pulp, often in conjunction with other hemicellulases like xylanase. researchgate.netresearchgate.net This enzymatic pre-treatment helps to open up the fiber structure by hydrolyzing the mannan backbone, making it easier to remove lignin and other chromophoric compounds responsible for the pulp's color. nih.govresearchgate.net Studies have shown that this compound-based bio-bleaching can lead to a significant increase in pulp brightness and a reduction in kappa number, an indicator of residual lignin content. researchgate.netresearchgate.net For instance, one study on wheat straw-rich soda pulp reported an increase in brightness index by 8.7% ISO and a 16% reduction in kappa number after pre-bleaching with this compound. researchgate.net The enzymatic action also modifies the pulp fibers, potentially improving their drainage and beatability properties.
Reduction of Chemical Usage in Pulp Production
A key advantage of using this compound in pulp processing is the potential to reduce the reliance on harsh chemical bleaching agents, such as chlorine. ajol.infonih.govresearchgate.net By partially removing hemicelluloses and facilitating lignin extraction, enzymatic pre-treatment lessens the chemical load required in subsequent bleaching stages to achieve the desired brightness. nih.govresearchgate.net This reduction in chemical consumption not only lowers operational costs but also minimizes the generation of hazardous byproducts, contributing to a more environmentally friendly pulping process. researchgate.net Research has indicated that this compound-based pre-bleaching can decrease the utilization of hypochlorite (B82951) by a notable percentage while achieving comparable pulp brightness. researchgate.netresearchgate.net
Role of this compound in Oil and Gas Exploration (Gel Breaking)
In the oil and gas industry, this compound is employed as a "gel breaker," primarily in hydraulic fracturing operations. tandfonline.comnih.govonepetro.orgmdpi.com Hydraulic fracturing involves injecting a high-viscosity fluid into a wellbore to create or enlarge fractures in the rock formation, allowing hydrocarbons to flow more freely. tandfonline.comonepetro.orgresearchgate.net Guar (B607891) gum and its derivatives are commonly used as thickeners in these fracturing fluids to suspend proppants (like sand) that keep the fractures open. tandfonline.comnih.govonepetro.org After the fracturing is complete, the viscosity of the fluid must be reduced to allow the hydrocarbons and the fluid itself to flow back to the surface. nih.gov This is where this compound plays a crucial role. tandfonline.comnih.gov
Degradation of Guar-Based Fracturing Fluids
This compound specifically degrades the guar gum and its derivatives present in fracturing fluids by hydrolyzing the β-1,4-glycosidic bonds in their mannan backbone. tandfonline.comnih.govonepetro.org This enzymatic hydrolysis breaks down the large polymer chains into smaller, less viscous fragments, effectively "breaking" the gel. tandfonline.comnih.govmdpi.com Compared to traditional chemical breakers, this compound is considered environmentally friendly and can degrade the polymers more thoroughly, leading to less residue formation that could otherwise impede oil flow. tandfonline.comnih.govmdpi.com
Viscosity Reduction in Hydroxypropyl Guar Solutions
Hydroxypropyl guar (HPG) is a widely used derivative of guar gum in fracturing fluids. tandfonline.comnih.gov this compound is highly effective in reducing the viscosity of HPG solutions. tandfonline.comnih.govresearchgate.net The enzyme's ability to hydrolyze the β-1,4 linkages in the mannan backbone of HPG directly leads to a decrease in the fluid's viscosity, allowing for efficient flowback of the fracturing fluid and released hydrocarbons. tandfonline.comnih.govmdpi.com Studies have demonstrated that this compound can significantly reduce the viscosity of guar-based fracturing fluids, even in the presence of various additives used in these operations. tandfonline.comnih.govresearchgate.net For example, a thermostable β-mannanase (DtManB) from Dictyoglomus thermophilum was shown to effectively reduce the viscosity of hydroxypropyl guar solutions. nih.govresearchgate.net Another study using a low-temperature active this compound (N18) demonstrated a significant viscosity reduction in a guar gum-based fracturing fluid. tandfonline.comnih.gov
Application in Low-Temperature Oil Reservoirs
Mannanases with activity at lower temperatures are particularly valuable for oil and gas exploration in low-temperature reservoirs. tandfonline.comnih.govnih.gov In such environments, the effectiveness of traditional chemical breakers can be significantly reduced due to the low temperature. nih.govudspub.com Low-temperature active mannanases can efficiently degrade guar-based fluids under these conditions, ensuring effective gel breaking and facilitating hydrocarbon recovery. tandfonline.comnih.govnih.govudspub.com Research has focused on isolating and characterizing mannanases from microorganisms that thrive in colder environments, demonstrating their potential for use as gel breakers in low-temperature oil wells where chemical agents are less active. tandfonline.comnih.govudspub.com For example, a low-temperature active this compound isolated from Bacillus aerius showed excellent gel-breaking performance at temperatures between 30 and 70 °C. tandfonline.com Another study reported a this compound from Enterobacter sp. N18 that retained significant activity at 20°C. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 37288-54-3 (CAS, often linked to enzyme class) jkchemical.com or Substance records like 168009913 jkchemical.com, 313 researchgate.net |
| Guar Gum | 44134661 fishersci.combcrcp.ac.inscilit.comnih.gov |
| Hydroxypropyl Guar | 39421-75-5 (CAS) chemicalbook.com, Substance records like 481108833 nih.gov |
| Lignin | 175586 nih.govresearchgate.netuni.lu, 73555271 nih.gov, 596554 cenmed.com |
| Cellulose | 14055602 nih.govnih.gov (as Cellulose gel), 9004-34-6 (CAS) nih.gov, 9004-67-5 (Methyl cellulose) fishersci.fifishersci.se, 16211032 (DEAE-Cellulose) nih.gov |
| Hemicellulose | 171706620 nih.gov |
| Mannan | 25147451 ecostore.com |
| Xylanase | 9025-55-2 (CAS, often linked to enzyme class) |
| Ammonium (B1175870) persulfate | 6095 |
| Potassium persulfate | 24503 |
| Chlorine | 222 |
| Hydrochloric acid | 313 researchgate.netsci-hub.st |
| Sodium hydroxide | 14798 scilit.comsci-hub.st |
| Isopropanol | 3776 sci-hub.st |
| Nitric acid | 944 sci-hub.st |
| Sulphuric acid | 1118 sci-hub.st |
| Glacial acetic acid | 176 sci-hub.st |
| alpha-D-GALACTOSE | 743 nih.gov |
| beta-D-Mannopyranose | 124520 nih.gov |
| Galactomannan | 439336 up.ac.za |
| Xylose | 135191 uva.es |
| Arabinose | 439195 uva.es |
| Locust bean gum | 24774 japsonline.com |
Data Tables
Based on the search results, here are some examples of data that could be presented in tables:
| This compound Application in Pulp Bio-Bleaching | Brightness Increase (% ISO) | Kappa Number Reduction (%) | Chemical Reduction (%) | Source |
| This compound pre-treatment (Wheat Straw Pulp) | 8.7 | 16 | ~4 (Chlorine) | researchgate.net |
| This compound-Xylanase combination (Kraft Pulp) | 0.85 | Not specified | Not specified | researchgate.net |
| Xylanase alone (Kraft Pulp) | 1.63 | Not specified | Not specified | researchgate.net |
| This compound-Xylanase cocktail (ODP) | 11 | 45.64 | 30 (Chlorine) | researchgate.net |
| This compound Performance in Guar Gum Degradation (Oil & Gas) | Substrate | Temperature (°C) | pH | Viscosity Reduction | Residue Level (mg/L) | Source |
| Man-14 (from Bacillus sp.) | Guar gum | 70 | 7.0–9.0 | Molecular weight reduced from 51600 to 3900 (vs. APS) | Not specified | tandfonline.com |
| DtManB (from D. thermophilum) | Hydroxypropyl guar | 80 | Not specified | Significant reduction | 161.4 | tandfonline.comresearchgate.net |
| Man3-2 (from B. aerius) | Galactomannan | 30–70 | 5.0–7.0 | Excellent gel-breaking performance (permeability recovery) | Not specified | tandfonline.com |
| This compound N18 (from Enterobacter sp.) | Guar gum | 40 | 3–8 | Viscosity reduced from 1000 mPa•s to <5 mPa•s in 3h | Not specified | tandfonline.com |
| TBMan-1 (from B. subtilis TD7 expressed in E. coli) | Guar gum | 20 | Optimal 65°C | ~80% relative activity | Not specified | udspub.com |
| This compound II (from Bacillus amylose) | Guar gum | 40-70 (104-158°F) | 7-8.5 | Superior performance, significant reduction | <600 | mdpi.com |
These tables summarize some of the detailed research findings found in the search results, illustrating the effectiveness of this compound in its biotechnological applications.
This compound Applications in Detergent and Textile Industries
Mannanases play a significant role in enhancing the performance of detergents and in various textile processing applications. Their ability to degrade mannan-based substances contributes to improved cleaning and material modification.
Enzyme Additives for Enhanced Cleaning Efficacy
Mannanases are incorporated into detergent formulations as enzyme additives to improve cleaning efficacy, particularly for the removal of stubborn stains containing mannans. Mannans, such as guar gum and locust bean gum, are commonly used as thickeners and stabilizers in processed foods like ice cream, chocolate, sauces, and salad dressings, as well as in personal care products nih.govgeoconproducts.comenzymesupplies.com. These mannan-based gums can adhere strongly to fabric fibers, acting like a glue that traps dirt and makes stains difficult to remove through conventional washing methods nih.govgeoconproducts.com.
The mechanism by which mannanases enhance cleaning involves the hydrolysis of the β-1,4 linkages within the mannan backbone geoconproducts.comnih.gov. This enzymatic action breaks down the insoluble or highly viscous mannan molecules into smaller, water-soluble mannooligosaccharides geoconproducts.comnih.gov. Once hydrolyzed, these smaller fragments are easily dispersed and washed away in the laundry liquor, effectively removing the mannan-containing stain and preventing the redeposition of soil onto the fabric . Studies have shown that the addition of β-mannanase to detergents can significantly improve stain removal performance on fabrics soiled with substances like chocolate-ice cream and tomato sauce compared to using detergent alone nih.gov. The combination of this compound with other detergent enzymes, such as proteases, can provide synergistic cleaning benefits, particularly on complex food and cosmetic stains google.com.
Performance Under Broad pH and Temperature Ranges
For effective application in industrial processes like laundering and textile treatment, this compound enzymes must exhibit activity and stability across a broad range of pH and temperature conditions nih.govnih.govresearchgate.net. Laundry detergents, for instance, typically operate under alkaline conditions and varying temperatures, necessitating enzymes that can remain active and stable in such environments nih.govgoogle.comuzyme.com.
Research has focused on identifying and engineering mannanases that perform optimally under diverse industrial parameters. Microbial sources, particularly Bacillus species, are known to produce alkaline mannanases that are stable and active at high pH levels and elevated temperatures nih.govenzymesupplies.comgoogle.comijrti.org. For example, a β-mannanase isolated from Bacillus halodurans PPKS-2 demonstrated optimal activity at pH 11 and retained 100% of its original activity at 70°C for up to 3 hours, highlighting its suitability for the detergent industry nih.gov. Another study on a leaf-derived this compound showed maximum activity at 70°C, while a commercial microbial this compound had its peak activity at 50°C nih.gov. The stability of mannanases can also be influenced by the specific detergent formulation, with varying compatibility observed across different commercial products nih.gov.
The ability of mannanases to function effectively across a wide range of pH and temperatures is crucial for their integration into existing industrial processes, allowing for efficient stain removal and substrate degradation under diverse washing and processing conditions geoconproducts.comuzyme.com.
| This compound Source / Type | Optimum pH | Active pH Range | Optimum Temperature (°C) | Stable Temperature Range (°C) | Reference |
|---|---|---|---|---|---|
| Bacillus halodurans PPKS-2 | 11 | Not specified | 70 | Up to 70°C (3 hours) | nih.gov |
| Lentinula edodes isolate | 6.5 | 5.5 - 7 | 60 | 20 - 80°C (stable 25-70°C) | revistabionatura.com |
| Leaf-derived this compound | Not specified | Broad | 70 | Not specified | nih.gov |
| Commercial microbial Mannaway® | Not specified | Not specified | 50 | Not specified | nih.gov |
| This compound 50K (Bacillus lentus) | 7.5 | 6 - 10.5 | 40 | 35 - 55°C | enzymesupplies.com |
| Alkaline this compound MANA 25G | Not specified | 8.0 - 11.0 | Not specified | 30 - 60°C | uzyme.com |
This compound in Coffee Processing and Other Industrial Uses
Beyond detergents and textiles, this compound finds valuable applications in coffee processing and a variety of other industrial sectors.
In coffee processing, this compound is utilized to address challenges posed by coffee mannan, a major polysaccharide component that contributes significantly to the viscosity of coffee extracts amano-enzyme.comgoogle.com. This high viscosity can impede filtration during the extraction process, reducing efficiency and yield amano-enzyme.comgoogle.com. The enzymatic hydrolysis of coffee mannan by this compound dramatically increases extraction speed and yield by breaking down the complex polysaccharide structure amano-enzyme.comgoogle.com. Furthermore, this compound can help prevent the formation of gel or precipitation in liquid coffee extracts during storage, maintaining product quality over time amano-enzyme.comgoogle.com. Studies have shown that this compound treatment can lead to significant viscosity reductions and a continuous increase in reducing sugar content due to the release of mannooligosaccharides like mannobiose, mannotriose, and mannotetraose google.com. The activity of endo-β-mannanase in coffee seeds is also related to post-harvest processing methods, with lower activity observed in fully washed and semi-washed processes compared to natural processing cabidigitallibrary.org.
This compound is also employed in several other industrial applications. In the animal feed industry, it is used to improve the digestibility of mannan-rich feed ingredients, enhancing nutrient absorption and animal performance geoconproducts.comresearchgate.net. In the pulp and paper industry, mannanases are used in bio-bleaching processes to hydrolyze mannans in softwood pulp, which helps to open up the fiber structure and reduce the need for harsh chemicals in subsequent bleaching steps nih.gov. Mannanases also have potential in the production of biofuels by degrading mannan-rich lignocellulosic biomass frontiersin.org. Other reported uses include oil and gas well stimulation, where they help to break down guar gum used in fracturing fluids, and in the clarification of fruit juices by hydrolyzing mannans that can cause cloudiness nih.govgeoconproducts.comtandfonline.com.
Future Perspectives and Emerging Research Avenues in Mannanase Science
Discovery of Novel Mannanases with Tailored Properties
The demand for mannanases with specific characteristics suitable for various industrial processes drives the discovery of novel enzymes. Current research focuses on identifying mannanases with enhanced thermostability, activity across a wide pH range (including alkaliophilicity), and specific substrate specificities to better suit rigorous industrial conditions. nih.govtandfonline.comfrontiersin.org Traditional discovery methods can be expensive and time-consuming with low success rates. nih.gov Metagenomics offers a promising alternative for exploring diverse microbial communities to find novel β-mannanases from nature. nih.gov
However, naturally sourced enzymes may not always possess the optimal properties for industrial biocatalysis, necessitating tailoring or bioengineering. nih.gov Advances in protein engineering provide opportunities to introduce targeted changes to create customized β-mannanases with desired traits. nih.gov For instance, thermostable and alkaliophilic mannanases active at high temperatures and broad pH ranges are sought for applications in the detergent industry. nih.govtandfonline.com Similarly, mannanases with specific temperature profiles are valuable in fields like oil drilling, where activity is required at high temperatures found deep within wells but not at the surface. nih.govtandfonline.com Research efforts are directed towards isolating and characterizing such β-mannanases, including those active at low temperatures for specific oil reservoir exploitation. tandfonline.com Consensus sequence design is also being explored as a rational strategy to improve the catalytic ability and thermal stability of mannanases. frontiersin.org
Advanced Bioprocess Development for Cost-Effective Mannanase Production
Cost-effective production is crucial for the widespread industrial application of mannanases. Microbial production is generally favored due to higher stability, faster production rates, cost-effectiveness, and ease of genetic manipulation compared to plant or animal sources. frontiersin.orgtandfonline.com Research in this area focuses on developing advanced bioprocesses to enhance enzyme yield and reduce production costs.
Optimization of fermentation conditions is a key aspect, involving the study of nutritional and physico-chemical factors such as temperature, incubation time, pH, carbon source, and nitrogen content, which vary depending on the microorganism. frontiersin.org Utilizing inexpensive mannan-rich agro-industrial residues, such as palm kernel cake, copra meal, and coffee waste, as substrates for microbial fermentation is a significant area of research to lower production costs. nih.govmdpi.com Studies have demonstrated enhanced this compound production using optimized media based on these residues, sometimes yielding significantly higher activity compared to commercial media. nih.gov
Both submerged fermentation and solid-state fermentation are employed for this compound production. frontiersin.orgmdpi.com Statistical methods, including central composite design, Box Behnken, and Plackett Burman, are used to optimize fermentation parameters for improved β-mannanase yield. frontiersin.orgnih.gov Heterologous expression systems, such as Escherichia coli and Pichia pastoris, are also utilized for the efficient production of recombinant mannanases, offering strategies for enhanced expression and cost-effective production. nih.govnih.gov
Structural and Mechanistic Insights into Complex Mannan-Enzyme Interactions
A deeper understanding of the structural and mechanistic aspects of this compound interactions with their complex mannan (B1593421) substrates is vital for rational enzyme design and engineering. Mannans exhibit heterogeneous structures, varying in their composition, linkage types, and branching patterns. frontiersin.orgacs.orgfrontiersin.org Mannan-degrading enzymes, including β-mannanases, are classified into different glycoside hydrolase (GH) families, such as GH5, GH26, GH113, and GH134, each with potentially different mechanisms and structures. frontiersin.orgacs.orgresearchgate.netresearchgate.net
Research employs various techniques, including amino acid sequence analysis, protein structural modeling (like homology modeling), molecular dynamics simulations, and X-ray crystallography, to unravel the molecular features of mannanases and their binding to mannan substrates. nih.govnih.govacs.org These studies provide insights into the active site characteristics, the role of specific amino acid residues in catalysis and substrate binding, and the conformational changes that occur during the interaction. nih.govacs.org For example, molecular dynamics simulations have revealed the dynamic nature of the substrate binding pocket and the importance of electrostatic interactions in binding. nih.gov Structural analyses of mannanases from different GH families highlight variations in substrate specificity and recognition mechanisms, particularly concerning the accommodation of glucose or mannose units at different subsites. acs.orglu.se Understanding these intricate interactions is crucial for engineering mannanases with improved catalytic efficiency and tailored substrate specificity for specific applications. nih.govacs.org
Development of Integrated Enzyme Systems for Biorefinery Applications
Mannan is a major component of hemicellulose in lignocellulosic biomass, a key feedstock for biorefineries aiming to produce biofuels and value-added chemicals. frontiersin.orgfrontiersin.org The complete enzymatic degradation of the complex mannan structure often requires the synergistic action of β-mannanase with other enzymes. frontiersin.orgresearchgate.netmdpi.com These accessory enzymes include β-mannosidase, which hydrolyzes manno-oligosaccharides into mannose, α-galactosidase, which removes α-1,6-linked galactose side chains, and acetyl mannan esterase, which removes acetyl groups. frontiersin.orgresearchgate.netmdpi.com
Developing integrated enzyme systems that combine β-mannanase with these synergistic enzymes is crucial for efficient and complete mannan hydrolysis in biorefinery applications. mdpi.com Such systems can lead to more extensive exploitation of plant biomass, potentially resulting in processing that requires less energy and chemicals while maximizing the recovery of fermentable sugars like mannose. mdpi.com Research in this area focuses on identifying compatible enzyme combinations, understanding their synergistic mechanisms, and optimizing the enzyme cocktails for specific biomass feedstocks. acs.orgmdpi.com The goal is to develop robust and efficient enzymatic platforms for the sustainable conversion of lignocellulosic materials into valuable products. nih.govmdpi.com
Exploration of New Biotechnological Applications for this compound
Beyond their established uses in the animal feed, food, and pulp and paper industries, the versatile properties of mannanases are leading to the exploration of novel biotechnological applications. nih.govfrontiersin.orgtandfonline.com
One emerging area is the use of mannanases in detergent formulations, particularly for dishwashing detergents. biosynsis.com Mannanases can effectively break down β-D-mannans, which are components of vegetable oil stains, enhancing stain removal capabilities and contributing to the development of eco-friendly and sustainable detergent products. biosynsis.com Their ability to facilitate faster soil removal can also lead to reduced water and energy consumption. biosynsis.com
In the oil and gas industry, β-mannanases are being explored as environmentally friendly and efficient gel breakers for hydraulic fracturing fluids that use guar (B607891) gum. tandfonline.comacs.org Mannanases can hydrolyze the guar gum backbone, reducing the viscosity of the fracturing fluid and restoring reservoir permeability. tandfonline.com Research is also investigating methods for the delayed release of mannanases in oil recovery applications, for instance, through immobilization techniques. acs.org
Furthermore, mannanases play a key role in the production of mannooligosaccharides (MOS) from mannan-rich agricultural residues. frontiersin.orgnih.gov MOS are considered potential prebiotics with various health benefits, leading to their exploration as additives in food and animal feed. nih.govfrontiersin.orgnih.gov The ability of some mannanases to produce MOS without generating monosaccharides is particularly valuable for prebiotic production. nih.govnih.gov The exploration of mannanases for upgrading agricultural by-products, such as açaí seeds which are rich in linear β-mannan, for the production of prebiotics and mannose is another active research area. acs.org
Q & A
Q. How do researchers determine the optimal pH and temperature for mannanase activity in novel microbial isolates?
Methodological Answer:
- Use a spectrophotometric assay to measure enzymatic activity under varying pH (e.g., 3.0–9.0 using citrate-phosphate buffer) and temperature (e.g., 20–70°C).
- Include controls (e.g., heat-inactivated enzyme) to distinguish abiotic vs. enzymatic hydrolysis.
- Replicate experiments (n ≥ 3) and apply ANOVA to identify statistically significant activity peaks .
Q. What criteria are used to select substrates for assessing this compound specificity?
Methodological Answer:
Q. How can researchers ensure reproducibility in this compound purification protocols?
Methodological Answer:
- Document column chromatography steps (e.g., ion-exchange, size-exclusion) with exact buffer compositions and flow rates.
- Report enzyme yield and purity using SDS-PAGE and activity recovery percentages.
- Adhere to FAIR data principles by sharing raw chromatograms and electrophoretic gels in supplementary materials .
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in plant-pathogen interactions arise, and how can they be resolved?
Methodological Answer:
- Compare transcriptomic data (e.g., RNA-seq) of pathogen-infected plants with/without this compound inhibition.
- Use CRISPR/Cas9 to knockout this compound genes in model organisms (e.g., Arabidopsis) and assess phenotypic changes.
- Reconcile discrepancies by analyzing species-specific substrate affinities and environmental variables (e.g., soil microbiota) .
Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other carbohydrases?
Methodological Answer:
- Design a factorial experiment testing pairwise combinations (e.g., this compound + xylanase) at varying ratios.
- Apply response surface methodology (RSM) to model synergistic efficiency and identify optimal enzyme cocktails.
- Validate models using Akaike’s Information Criterion (AIC) to avoid overfitting .
Q. How can researchers address gaps in understanding this compound gene regulation in extremophiles?
Methodological Answer:
- Use chromatin immunoprecipitation sequencing (ChIP-seq) to identify transcription factors binding to this compound promoters under stress (e.g., high salinity).
- Compare promoter regions across extremophile genomes via multiple sequence alignment tools (e.g., Clustal Omega).
- Validate regulatory hypotheses using luciferase reporter assays in heterologous expression systems .
Data Interpretation & Validation
Q. What strategies mitigate biases in this compound activity assays caused by interfering polysaccharides?
Methodological Answer:
Q. How should researchers validate in silico predictions of this compound substrate-binding domains?
Methodological Answer:
- Perform molecular docking simulations (e.g., AutoDock Vina) with manno-oligosaccharides of varying chain lengths.
- Validate predictions via site-directed mutagenesis of key residues (e.g., Glu160 in Bacillus spp.) and measure kinetic parameters (Km, Vmax) .
Ethical & Literature Considerations
Q. How can researchers ethically address the dual-use potential of this compound in biofuels vs. bioweapon development?
Methodological Answer:
Q. What systematic review frameworks identify knowledge gaps in this compound phylogenetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
